Product packaging for 17-Ethynylestriol(Cat. No.:CAS No. 4717-40-2)

17-Ethynylestriol

Cat. No.: B601982
CAS No.: 4717-40-2
M. Wt: 312.41
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethynylestriol (also known as EE3 or 17α-Ethynylestriol) is a synthetic, alkylated derivative of the natural estrogen, estriol . While it has not been developed for clinical use, it serves as an important research compound in endocrine and oncology studies. A key area of research interest is its potential neuroprotective role; studies on related synthetic estrogens, such as 17α-Ethynylestradiol (EE2), have demonstrated protective effects against excitotoxic insults like kainic acid and quinolinic acid in hippocampal neurons, suggesting a relevant avenue for investigating this compound's actions in the central nervous system . Furthermore, this compound has shown promise in preclinical models for reducing the risk of chemically induced mammary cancer, with one study noting its efficacy as a prophylactic agent where other estrogens like ethinylestradiol were ineffective . Its mechanism of action is primarily as an agonist of the estrogen receptor (ER) . Researchers utilize this compound to explore complex estrogenic pathways and their implications in health and disease. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B601982 17-Ethynylestriol CAS No. 4717-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODIPLKPBLGCC-NADOGSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4717-40-2
Record name Ethinylestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHINYLESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin and Development As a Synthetic Estrogen in Research Contexts

The development of 17-Ethynylestriol is rooted in the broader history of synthetic estrogen synthesis, which aimed to create compounds with modified properties compared to their natural counterparts. The introduction of an ethynyl (B1212043) group at the 17α-position of the steroid nucleus is a key chemical modification that generally enhances the oral bioavailability and metabolic stability of estrogens. This modification prevents the oxidation of the 17-hydroxyl group, a primary route of inactivation for natural estrogens like estradiol (B170435).

The synthesis of 17α-substituted ethynylestradiols can be achieved from estrone (B1671321). nih.gov The process involves the conversion of estrone into corresponding 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov Subsequent nucleophilic substitution with moieties like malonate diester, followed by hydrolysis, yields the desired 17α-substituted ethynylestradiol derivatives. nih.gov This synthetic flexibility allows for the creation of a variety of estrogenic compounds for research purposes. While the precise first synthesis of this compound is not extensively documented in readily available literature, its development follows these established principles of steroid chemistry.

Significance As a Model Compound in Endocrine System Investigations

17-Ethynylestriol and its close analog, 17α-ethinylestradiol (EE2), serve as important model compounds for investigating the mechanisms of estrogen action and their effects on the endocrine system. These synthetic estrogens are particularly valuable for studying the interactions between estrogenic compounds and their receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Research has shown that synthetic estrogens like 17α-ethinylestradiol can induce patterns of uterine gene expression that are similar to the endogenous estrogen 17β-estradiol. nih.gov This includes the induction of genes such as c-fos, c-jun, and vascular endothelial growth factor, which are primary responses to estrogen administration. nih.gov Such studies highlight the utility of these synthetic compounds in dissecting the molecular pathways regulated by estrogens.

The effects of 17α-ethinylestradiol have been examined in various in vitro systems to understand its biological activity. For instance, studies on osteoprecursor cells have investigated the impact of this synthetic estrogen on cell proliferation, differentiation, and mineralization, key processes in bone formation. nih.gov In these studies, the expression of proteins related to bone formation, such as ERα, ERβ, bone morphogenetic protein-2 (BMP-2), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN), were evaluated. nih.gov

Furthermore, in vitro studies have systematically evaluated 17α-ethinylestradiol as an inhibitor of various human cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net These investigations provide insights into potential drug-drug interactions and the metabolic fate of synthetic estrogens.

Table 1: In Vitro Effects of 17α-Ethinylestradiol on Gene Expression in Monocytes/Macrophages

GeneTreatmentFold Increase Compared to Control
Pro-inflammatory mediatorsLipopolysaccharide (LPS)Significant increase
Pro-inflammatory mediatorsLPS + 17α-ethinylestradiol (0.1 µM)Modulated increase
Pro-inflammatory mediatorsLPS + 17α-ethinylestradiol (1 µM)Modulated increase
Pro-inflammatory mediatorsLPS + 17α-ethinylestradiol (10 µM)Modulated increase
Anti-inflammatory mediatorsLipopolysaccharide (LPS)Varied response
Anti-inflammatory mediatorsLPS + 17α-ethinylestradiol (0.1 µM)Varied response
Anti-inflammatory mediatorsLPS + 17α-ethinylestradiol (1 µM)Varied response
Anti-inflammatory mediatorsLPS + 17α-ethinylestradiol (10 µM)Varied response
Data derived from in vitro studies on monocytes/macrophages treated for 6 hours. researchgate.net

Table 2: Investigated Protein Expressions in Osteoprecursor Cells Treated with 17α-Ethinylestradiol

ProteinFunction
Estrogen Receptor-alpha (ER-α)Mediates estrogen action
Estrogen Receptor-beta (ER-β)Mediates estrogen action
Bone Morphogenetic Protein-2 (BMP-2)Induces bone formation
Osteocalcin (OCN)Marker of bone formation
Osteopontin (OPN)Involved in bone mineralization
These proteins were evaluated by Western blot analysis to understand the effects of 17α-ethinylestradiol on osteoprecursor cells. nih.gov

Current Research Landscape and Future Directions for 17 Ethynylestriol Studies

Synthesis Pathways and Methodological Advancements for this compound Production

The synthesis of this compound has been approached through various chemical routes, often starting from more common steroids. One documented method involves the ethynylation of a suitable estriol (B74026) precursor. For instance, 17α-ethynylestriol can be prepared from estriol. A specific example of its derivatization involves dissolving 17α-ethynylestriol in methanol (B129727) and treating it with a molar excess of sodium methoxide (B1231860) to form the sodium salt. This salt is then dissolved in dimethylformamide and refluxed with cyclopentyl bromide under a nitrogen atmosphere to yield 17α-ethynylestriol 3-cyclopentyl ether. google.com Another approach involves the use of a thallium ethylate solution in benzene, which is added to 17α-ethynylestriol dissolved in absolute ethanol. google.com The resulting thallium salt is then treated with cyclopentyl bromide in dimethylformamide to produce the 3-cyclopentyl ether derivative. google.com

Further synthetic strategies have focused on creating analogs and derivatives. For example, 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer of ethynylestradiol, was synthesized via the lithium aluminum hydride (LiA1H4) reduction of an epoxide intermediate or by demethylating epimestranol. nih.gov Additionally, 17α-substituted ethynylestradiols have been synthesized from estrone (B1671321), which are then converted to their corresponding 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov These intermediates can undergo nucleophilic substitution with reagents like malonate diester. nih.gov

Structural Modifications and Their Influence on Estrogenic Activity in Vitro

The estrogenic activity of this compound and its derivatives is intrinsically linked to their molecular structure. The introduction of an ethynyl (B1212043) group at the C17α position of the steroid nucleus is a key modification that significantly influences its biological activity. This modification makes the compound more resistant to metabolic degradation compared to its non-ethynylated counterparts.

Studies comparing various estrogens have provided insights into the structure-activity relationships. For instance, in vitro assays using human estrogen receptor-based systems, such as the MVLN assay (a transformed MCF-7 human breast cancer cell line) and the yeast estrogen screen (YES-screen), have been employed to evaluate the estrogenic potencies of compounds like 17α-ethynylestradiol. nih.gov These studies have shown that 17α-ethynylestradiol is a potent estrogen. nih.gov Interestingly, while some compounds show a correlation between their in vitro and in vivo estrogenic potencies, 17α-ethynylestradiol has been observed to be significantly more potent in vivo than what would be predicted from in vitro results alone. nih.gov

The binding affinity of these compounds to estrogen receptors (ERα and ERβ) is a crucial determinant of their activity. The addition of a 17α-ethynyl group can influence this binding. For example, while the addition of a 17α-ethynyl group to estriol increases ligand binding affinity, it can decrease the stability of the estrogen receptor dimer. oup.com This highlights the complex interplay between different structural modifications.

The following table summarizes the relative binding affinities (RBA) of selected estrogens to the estrogen receptor alpha (ERα), with estradiol (B170435) set at 100.

CompoundRelative Binding Affinity (RBA) for ERα (%)
Estradiol (E2)100
Ethinylestradiol (EE2)194-233
Estriol (E3)12
17-epi-ethynylestradiolModerate

Data compiled from multiple sources. oup.comresearchgate.net

Derivatization Strategies for Targeted Research Applications

Derivatization of this compound is a key strategy for various research applications, including enhancing analytical detection and creating potential drug vectors. One significant application is in improving the sensitivity of analytical methods for quantifying trace amounts of the compound in biological samples. For example, derivatization of ethinylestradiol with dansyl chloride introduces a basic secondary nitrogen atom. nih.gov This modification facilitates ionization in acidic mobile phases used in liquid chromatography-mass spectrometry (LC-MS), leading to a highly sensitive and specific detection method. nih.gov This technique has been successfully used to quantify low picogram-per-milliliter concentrations of ethinylestradiol in plasma. nih.gov

Another important area of derivatization is the synthesis of ligands for drug delivery systems. By modifying the structure of this compound, it can be attached to other molecules, such as platinum complexes, to create targeted therapeutic agents. nih.gov For instance, 17α-substituted ethynylestradiols have been used to synthesize stable Pt(II) complexes. nih.gov This involves converting the ethynylestradiol derivative into an intermediate with a reactive group, such as a bromo- or iodo-propargyl group, which can then be coupled to a platinum-containing moiety. nih.gov

Elucidation of Transformation Products and Degradation Pathways for this compound

The environmental fate of this compound is a significant area of research, with studies focusing on its transformation and degradation under various conditions. Both biotic and abiotic processes contribute to its breakdown.

Abiotic Degradation:

Electrochemical advanced oxidation processes (eAOPs) have been shown to be effective in degrading 17α-ethinylestradiol (EE2). kuleuven.benih.gov Using a boron-doped diamond anode, EE2 can be rapidly removed from water. kuleuven.benih.gov The degradation process involves the oxidation of the phenolic A-ring, leading to the formation of various transformation products (TPs), including hydroxylated and halogenated derivatives, as well as ring-opening products. kuleuven.benih.gov The specific TPs formed can depend on the electrolytes present, such as sodium sulfate (B86663) or sodium chloride. kuleuven.be

Chlorination, a common water treatment process, also leads to the transformation of EE2. In the absence of bromide, the major initial TPs are 4-chloro EE2 and 2,4-dichloro EE2. nih.gov When bromide is present, bromo-analogues are also formed. nih.gov These initial products are generally transformed further into compounds with a destroyed phenolic moiety. nih.gov

Biotic Degradation:

Microorganisms play a crucial role in the biodegradation of EE2. Several bacterial strains have been identified that can degrade EE2, often utilizing it as a sole carbon source. nih.govmdpi.com The degradation pathway frequently begins with the oxidation of the C-17 hydroxyl group to a ketone, forming estrone (E1). nih.govmdpi.com This is followed by hydroxylation of the aromatic A-ring, typically at the C4 position, leading to 4-hydroxy estrone. nih.gov Subsequent ring opening at the C4-C5 position occurs, followed by further metabolism via the 4,5-seco pathway. nih.govfrontiersin.org A key intermediate in this pathway is 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl) propanoic acid (HIP). nih.gov

Fungi, such as Pleurotus ostreatus, have also been shown to metabolize EE2 through stereo- and regio-selective hydroxylation processes. core.ac.uk Microalgae, like Scenedesmus quadricauda, can also contribute to the removal of EE2 from water through biodegradation and biosorption. core.ac.uk

The following table outlines some of the identified transformation products of 17α-ethinylestradiol under different degradation conditions.

Degradation ProcessKey Transformation Products
Electrochemical OxidationHydroxylated TPs, Halogenated TPs, Ring-opening products
Chlorination4-chloro EE2, 2,4-dichloro EE2, Bromo-analogues
Bacterial DegradationEstrone (E1), 4-hydroxy estrone, 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl) propanoic acid (HIP)
Fungal MetabolismHydroxylated derivatives

Data compiled from multiple sources. kuleuven.benih.govnih.govnih.gov

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the selective and sensitive analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with their tandem mass spectrometry counterparts (GC-MS/MS and LC-MS/MS), are the most widely employed techniques. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for this compound

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, for a compound like this compound, derivatization is often necessary to improve its volatility and thermal stability for gas chromatographic analysis. gov.bc.casciex.com This process can sometimes lead to the formation of byproducts, potentially affecting the accuracy of quantification. repositorioinstitucional.mx

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms di-TMS-EE2 derivatives. repositorioinstitucional.mx Another approach involves derivatization with pentafluorobenzyl (PFB), which allows for highly sensitive detection using negative ion chemical ionization (NCI) GC/MS. shimadzu.co.kr This method has been shown to satisfy the low detection limits required for water quality monitoring. shimadzu.co.kr

GC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.gov This technique has been successfully applied to determine this compound residues in complex matrices like cattle hair, achieving a detection limit of 0.52 ng/g. nih.gov In a study analyzing contraceptive formulations, a GC-MS method was developed for the simultaneous quantification of 17α-ethinyl estradiol (EE) and drospirenone (B1670955) (DP) without the need for derivatization. nih.gov This method demonstrated good linearity and recovery rates. nih.gov

Key Research Findings for GC-MS Analysis of this compound:

ParameterFindingReference
Derivatization Necessary to improve volatility and thermal stability. gov.bc.casciex.com BSTFA with TMCS and PFB are common agents. repositorioinstitucional.mxshimadzu.co.kr gov.bc.casciex.comrepositorioinstitucional.mxshimadzu.co.kr
Detection Limit 0.52 ng/g in cattle hair using GC-MS/MS. nih.gov nih.gov
Quantification Successful simultaneous quantification of EE and DP in contraceptives without derivatization. nih.gov nih.gov
Recovery 74% to 94% in cattle hair analysis. nih.gov nih.gov
Linearity R² values exceeding 0.99 for EE in contraceptive analysis. nih.gov nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for this compound

LC-MS and particularly LC-MS/MS have become the methods of choice for analyzing this compound in environmental and biological samples due to their high sensitivity and specificity, often eliminating the need for derivatization. sciex.comnih.gov These methods are suitable for a wide range of matrices including water, sediment, and biological fluids. gov.bc.casciex.comnih.gov

LC-MS/MS methods typically employ electrospray ionization (ESI) as the interface, which is well-suited for polar compounds like steroid hormones. farmaciajournal.com The use of tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits. gov.bc.ca For instance, a method for analyzing 17α-ethinylestradiol (EE2) in aqueous samples using HPLC/ESI-MS/MS after derivatization with dansyl chloride achieved a limit of quantitation of 1 ng/L. nih.gov

Direct injection LC-MS/MS methods have been developed to minimize sample preparation time and potential analyte loss associated with extraction steps. sciex.com These approaches have proven sensitive enough for the analysis of estrogens in filtered wastewater samples. sciex.com The use of isotopically labeled internal standards, such as Ethynylestradiol-d4, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. gov.bc.carsc.org

Key Research Findings for LC-MS Analysis of this compound:

ParameterFindingReference
Derivatization Often not required, but can enhance sensitivity (e.g., dansyl chloride). nih.govnih.gov nih.govnih.gov
Detection Limit As low as 0.02 ng/L in surface waters using UHPLC-MS/MS. rsc.org rsc.org
Quantification Limit 1 ng/L in aqueous samples with HPLC/ESI-MS/MS. nih.gov nih.gov
Recovery Average recovery of 100% in spiked tap water. nih.gov nih.gov
Matrices Widely applied to water, wastewater, sediment, sludge, and biological samples. gov.bc.casciex.comnih.gov gov.bc.casciex.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled to Tandem Mass Spectrometry for this compound

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant improvements to the analysis of this compound. UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rsc.org

When coupled with a sensitive tandem mass spectrometer, UHPLC-MS/MS provides a powerful platform for the reliable identification and quantification of this compound at sub-ng/L levels. rsc.org A validated UHPLC-MS/MS method for the analysis of 17β-estradiol (E2) and 17α-ethinylestradiol (EE2) in surface waters achieved very low limits of detection of 0.06 ng L−1 for E2 and 0.02 ng L−1 for EE2. rsc.org

In another application, a UPLC-MS/MS method was developed for the simultaneous quantification of ethinyl estradiol (EE2), norgestimate (B1679921) (NGM), and its metabolite 17-desacetyl norgestimate (DNGM) in human plasma at low pg/mL levels. nih.gov This method involved derivatization with dansyl chloride to enhance the mass spectrometry response and achieved calibration curve ranges of 5-500 pg/mL for EE2. nih.gov Furthermore, UHPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) has been used to identify transformation products of 17α-ethinylestradiol during electrochemical degradation. nih.gov

Key Research Findings for UHPLC-MS/MS Analysis of this compound:

ParameterFindingReference
Sensitivity Enables detection at sub-ng/L levels. rsc.org rsc.org
Detection Limit 0.02 ng/L for EE2 in surface waters. rsc.org rsc.org
Quantification Range 5-500 pg/mL for EE2 in human plasma. nih.gov nih.gov
Application Analysis of environmental samples, biological fluids, and degradation products. rsc.orgnih.govnih.gov rsc.orgnih.govnih.gov

Sample Preparation and Extraction Techniques for Diverse Research Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate and concentrate the analyte from the complex sample matrix, thereby reducing interferences and enhancing detection sensitivity. sigmaaldrich.com

Solid-Phase Extraction (SPE) for this compound Enrichment

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound from various matrices, especially aqueous samples. repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. sigmaaldrich.com The analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com

Various sorbents have been employed for the extraction of estrogens, with C18-bonded silica (B1680970) being one of the most common due to its effectiveness in retaining these relatively nonpolar compounds from aqueous solutions. gov.bc.caambi-agua.net Other adsorbents like Oasis HLB cartridges and chemically modified carbon cryogels have also shown high recovery rates for estrogens. rsc.orgshd-pub.org.rs A study utilizing a novel SPE method with carbon cryogel as an adsorbent reported high recovery values of 82-95% for estrogen hormones from water samples. shd-pub.org.rs

The optimization of SPE parameters, such as the type and amount of sorbent, sample pH, and the composition and volume of the elution solvent, is crucial for achieving high recovery and reproducibility. bg.ac.rsshd-pub.org.rs For instance, in the analysis of estrogens from water, adjusting the sample pH to 7 and using a mixture of ethyl acetate (B1210297) and methanol for elution from a carbon cryogel sorbent resulted in optimal recoveries. bg.ac.rs

Key Research Findings for SPE of this compound:

ParameterFindingReference
Sorbents C18-bonded silica, Oasis HLB, and carbon cryogels are effective. gov.bc.carsc.orgambi-agua.netshd-pub.org.rs gov.bc.carsc.orgambi-agua.netshd-pub.org.rs
Recovery 82-95% using carbon cryogel from water samples. shd-pub.org.rs Over 90% for various estrogens from wastewater using Oasis HLB. dphen1.com shd-pub.org.rsdphen1.com
Optimization Crucial for high recovery and includes sorbent type, sample pH, and elution solvent. bg.ac.rsshd-pub.org.rs bg.ac.rsshd-pub.org.rs
Application Widely used for water, wastewater, and biological fluids. repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-assisted extraction (UAE) is an efficient method for extracting analytes from solid and semi-solid matrices. This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing mass transfer and accelerating the extraction process.

UAE has been successfully applied for the extraction of this compound from various samples. For example, a method for the simultaneous quantification of 17α-ethinyl estradiol and drospirenone in contraceptive tablets employed UAE with methanol for 15 minutes to extract the analytes from the solid matrix. nih.gov This method proved to be rapid and efficient. nih.gov In another application, UAE with a mixture of acetone (B3395972) and methanol was used to extract estrogens from sediment and sludge samples prior to clean-up and analysis. sciex.com

The efficiency of UAE can be influenced by several factors, including the type of solvent, extraction time, and ultrasonic power. Optimization of these parameters is necessary to achieve maximum extraction efficiency.

Key Research Findings for UAE of this compound:

ParameterFindingReference
Principle Uses ultrasonic waves to enhance mass transfer and accelerate extraction.
Application Effective for solid matrices like contraceptive tablets, sediment, and sludge. sciex.comnih.gov sciex.comnih.gov
Efficiency A 15-minute extraction with methanol was sufficient for contraceptive tablets. nih.gov nih.gov
Solvents Methanol and mixtures of acetone and methanol have been used successfully. sciex.comnih.gov sciex.comnih.gov

Considerations for Sample Stability and Matrix Effects in this compound Analysis

The integrity of this compound analysis heavily relies on sample stability and the management of matrix effects. Steroid estrogens, including this compound, are pseudo-persistent in surface waters due to their continuous introduction into the environment. frontiersin.org Their stability is influenced by factors such as temperature, with lower temperatures slowing degradation in sewage water. nih.gov Studies have shown that estrogens can remain stable for extended periods under specific storage conditions, such as at -18°C for up to 60 days. nih.gov For instance, in a study on the stability of conjugated estrogens in sewage effluent, it was found that they were stable for 7 days when the samples were acidified to pH 3 and stored at 4°C. mst.dk However, the presence of organic matter and microorganisms can significantly impact their half-life. frontiersin.orgmst.dk

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix, pose a significant challenge in the analysis of this compound, particularly in complex samples like wastewater and biological fluids. researchgate.netlcms.cz These effects can lead to either signal suppression or enhancement, affecting the accuracy of quantification. researchgate.netlcms.cz For example, significant ion suppression has been observed in the analysis of estrogens in horse serum and mouse brain. researchgate.net In the analysis of surface water, matrix effects for 17α-ethinylestradiol were calculated at ≤16% (enhancement), while in final effluent, significant matrix suppression of ≤-72% was observed for all compounds. lcms.cz To mitigate these effects, various strategies are employed, including thorough sample cleanup, the use of matrix-matched calibration curves, and the application of isotope-labeled internal standards. researchgate.netresearchgate.net

Validation Parameters and Quality Assurance in this compound Quantification Research

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net For the quantification of this compound, key validation parameters include sensitivity, selectivity, linearity, precision, and accuracy. mst.dkresearchgate.netnih.govresearchgate.net

Sensitivity (Limits of Detection and Quantification)

Sensitivity in analytical chemistry is defined by the limits of detection (LOD) and quantification (LOQ). nih.govwikipedia.org The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govbio-rad.comnih.gov Achieving low LODs and LOQs is particularly important for this compound due to its high estrogenic potency and low environmental concentrations. rsc.orgeuropa.eu

Several studies have reported impressive sensitivity for this compound analysis. For example, a method using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) achieved an LOD of 0.02 ng/L for 17α-ethinylestradiol in surface waters. rsc.org Another study reported an LOD of 15 pg/L and an LOQ of 29 pg/L for 17α-ethinylestradiol in wastewater using online solid-phase extraction coupled to an Orbitrap mass spectrometer. lcms.cz The determination of these limits is often based on the standard deviation of the blank and the slope of the calibration curve. researchgate.net

Table 1: Examples of LOD and LOQ for this compound in Different Matrices

Analytical MethodMatrixLODLOQReference
UHPLC-MS/MSSurface Water0.02 ng/L- rsc.org
LC-MS/MSSewage Sludge-~5 ng/g researchgate.net
Online SPE-Orbitrap MSWastewater15 pg/L29 pg/L lcms.cz
HPLCPharmaceutical Dosage Form1.399 µg/ml4.24 µg/ml researchgate.net

Selectivity, Linearity, Precision, and Accuracy Assessments

Selectivity refers to the ability of a method to differentiate the analyte from other components in the sample. scielo.brgtfch.org In chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the target analyte. scielo.br

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gtfch.org It is typically evaluated by a linear regression analysis, and a high correlation coefficient (R²) is desired. researchgate.net For instance, a study on the analysis of estrogens in final effluent reported acceptable linearity with R² > 0.997. lcms.cz Another study on the simultaneous estimation of ethinyl estradiol and drospirenone showed linearity over a concentration range of 0.06-0.18 µg/ml for ethinyl estradiol. researchgate.net

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. gtfch.org It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision can be assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). gtfch.org Acceptable RSD values are typically within 15%, and 20% near the LOQ. gtfch.org

Accuracy is the closeness of the mean test results to the true value. gtfch.org It is often determined through recovery studies by spiking the matrix with a known concentration of the analyte. ajpaonline.com Satisfactory recovery results are generally in the range of 80-120%. researchgate.net

Table 2: Validation Parameters for this compound Quantification

ParameterTypical Acceptance CriteriaResearch Finding ExampleReference
Linearity (R²) > 0.99> 0.997 for estrogens in final effluent lcms.cz
Precision (RSD) < 15% (20% near LOQ)3.7% to 10.7% for cortisol analysis researchgate.net
Accuracy (Recovery) 80-120%89.02% - 99.30% in a recovery study researchgate.net

Application of Isotope-Labelled Standards for Accurate Quantification

The use of stable isotope-labeled internal standards is a powerful technique to improve the accuracy and precision of quantification, especially in complex matrices. nih.govsigmaaldrich.com These standards have physicochemical properties very similar to the analyte of interest but a different mass, allowing them to be distinguished by a mass spectrometer. sigmaaldrich.com

Deuterium-labeled (e.g., Ethynylestradiol-d4) and Carbon-13-labeled (e.g., ¹³C₂-Ethynylestradiol) versions of this compound are commonly used. rsc.orggov.bc.ca They are added to the sample at the beginning of the analytical procedure and can compensate for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement. sigmaaldrich.comgov.bc.ca This approach, known as stable isotope dilution analysis, is considered the 'gold-standard' for quantifying estrogens in biological and environmental samples. nih.gov

Alternative and Emerging Analytical Approaches for this compound Detection

While chromatographic methods coupled with mass spectrometry are the most common techniques for this compound analysis, alternative and emerging methods are also being explored.

Immunochemical Methods for this compound (e.g., ELISA) and their Limitations in Research

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that has been used for the quantification of this compound. researchgate.net ELISA offers advantages such as simplicity, high efficiency, and cost-effectiveness. nih.gov

However, ELISA has several limitations in a research context. A significant drawback is the potential for cross-reactivity with other structurally similar compounds, which can lead to a lack of specificity and overestimated results. researchgate.net Furthermore, ELISA is typically a single-analyte technique, making it less suitable for multi-residue analysis. researchgate.net The sensitivity of ELISA may also be lower compared to instrumental methods like LC-MS/MS. researchgate.net For example, an optimized ELISA for 17α-ethinylestradiol had a quantification range of 0.02-10 μg/L, which may not be sufficient for detecting the very low concentrations found in some environmental samples. researchgate.net Despite these limitations, ELISA can be a useful screening tool, but positive results should ideally be confirmed by a more selective method like mass spectrometry. mst.dk

Aptamer-Based Sensor Development for Estrogen Analytes

The development of aptamer-based sensors has introduced a promising avenue for the sensitive and selective quantification of estrogen analytes, including the synthetic estrogen this compound (also known as 17α-ethinylestradiol or EE2). Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, are selected in vitro to bind to specific targets with high affinity and specificity, offering a viable alternative to traditional antibodies in biosensor construction. uantwerpen.benih.govmdpi.com Their unique three-dimensional structures, formed through intramolecular interactions, create binding sites that can recognize target molecules with great precision. uantwerpen.be This characteristic, coupled with their stability, ease of synthesis, and modification, makes them ideal recognition elements for detecting small molecules like this compound in various matrices. mdpi.comnih.gov

Research into aptasensors for estrogenic compounds has been driven by the need for rapid, cost-effective, and reliable monitoring methods, particularly for endocrine-disrupting chemicals in environmental and clinical samples. uantwerpen.beresearchgate.netresearchgate.net For this compound, a compound noted for its potential ecotoxicity, the development of sensitive detection methods is a pressing requirement. researchgate.netresearchgate.net

A significant body of research focuses on electrochemical aptasensors. These sensors translate the binding event between the aptamer and this compound into a measurable electrical signal. One approach involves immobilizing aptamers on an electrode surface. When this compound binds to the aptamer, it induces a conformational change in the aptamer's structure. frontiersin.org This change can alter the electron transfer properties at the electrode surface, leading to a detectable change in current or impedance. researchgate.net

For instance, a highly sensitive electrochemical biosensor was developed using a novel 39-mer DNA aptamer sequence, truncated from a longer 76-mer sequence, which demonstrated improved binding affinity for this compound. researchgate.net In this sensor, the aptamers were attached to gold nanoparticles on microspheres, which amplified the signal. The presence of the this compound-aptamer complex on the electrode surface was measured using differential pulse voltammetry (DPV), achieving a very low detection limit of 1.7 x 10⁻¹³ M. researchgate.net Another study utilized an unmodified carbon fiber paper transducer, which, contrary to expectations, showed higher efficiency in oxidizing this compound compared to modified electrodes, reaching a detection limit of 0.14 nM. researchgate.net

The selectivity of these aptasensors is a critical performance metric, especially given the structural similarity among estrogenic compounds. Researchers have successfully developed aptamers that can distinguish this compound from other natural estrogens like 17β-estradiol (E2) and estrone (E1). acs.orgnih.gov One study reported an aptamer that was 53-fold more selective for this compound over E2 or E1. acs.orgnih.gov However, achieving high selectivity can be challenging; some sensors show cross-reactivity and measure the total concentration of similar hormones. researchgate.net

Beyond electrochemical methods, fluorescent and colorimetric aptasensors have also been developed. These sensors often rely on target-induced displacement or conformational changes that result in a change in fluorescence or a visible color change. For example, structure-switching fluorescent biosensors have been created using newly selected aptamers, achieving detection limits in the low nanomolar range for estrogenic compounds. acs.org

The table below summarizes key research findings on the development of aptamer-based sensors for the detection of this compound and related estrogenic compounds.

Table 1: Research Findings on Aptamer-Based Sensors for Estrogen Analytes

Sensor Type Aptamer Details Detection Principle Analyte Limit of Detection (LOD) Key Findings & Selectivity Reference
Electrochemical Truncated 39-mer DNA aptamer on Au/P(nBA-NAS) microspheres Differential Pulse Voltammetry (DPV) 17α-ethinylestradiol 1.7 x 10⁻¹³ M Showed excellent selectivity and good recovery in real samples. researchgate.net
Electrochemical Unmodified carbon paper transducer Differential Pulse Voltammetry (DPV) 17α-ethinylestradiol 0.14 nM High sensitivity; could not discriminate from 17β-estradiol. researchgate.net
Fluorescent Biosensor Newly selected DNA aptamers via Capture-SELEX Structure-switching fluorescence 17β-estradiol 3.3 nM and 9.1 nM One aptamer showed similar binding to E1, E2, and EE2; another was more selective for E2. acs.org
Filtration-based Assay New DNA aptamers selected via in vitro selection Equilibrium filtration and DMS probing 17α-ethinylestradiol 0.5–1.0 μM (Kd) One aptamer was 53-fold more selective for EE over E2 or E1. acs.orgnih.gov
Wearable Electrochemical Estradiol-selective DNA aptamer on AuNPs-MXene electrode Target-induced strand displacement Estradiol 0.14 pM High selectivity against other potential interferences; validated in human sweat. nih.gov
Electrochemical Split aptamers (short, sandwich-type) Differential Pulse Voltammetry (DPV) 17β-Estradiol 4.8 x 10⁻¹³ M Split aptamers demonstrated improved selectivity against interferents like 17α-ethinylestradiol. mdpi.comnih.gov

Molecular and Cellular Mechanisms of 17 Ethynylestriol Action

Estrogen Receptor Interactions and Ligand Binding Dynamics

17-Ethynylestriol binds to and activates both primary isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org Its affinity for these receptors, however, can vary and has been shown to be different when compared directly to the endogenous estrogen, estradiol (B170435). One study found that this compound exhibited 233% of the binding affinity of estradiol for ERα but only 38% for ERβ. wikipedia.org Another analysis reported that it possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org These differences in binding affinity for ERα and ERβ are crucial as the two receptor subtypes can mediate different, and sometimes opposing, physiological effects. mdpi.com

CompoundReceptorRelative Binding Affinity (%) vs. EstradiolSource
This compound (Study 1)ERα233% wikipedia.org
ERβ38%
This compound (Study 2)ERα194% wikipedia.org
ERβ151%

In addition to the nuclear estrogen receptors, this compound also functions as a potent agonist of the G Protein-Coupled Estrogen Receptor (GPER), a membrane estrogen receptor. wikipedia.org The activation of GPER by estrogens like 17β-estradiol is known to mediate rapid, non-genomic signaling events. nih.govmdpi.com These rapid effects can include the mobilization of intracellular calcium and the activation of various kinase signaling pathways. nih.govfrontiersin.org While the precise binding affinity of this compound for GPER is not specified, its agonistic activity suggests it participates in these non-genomic estrogenic signaling cascades. wikipedia.org

The binding of a ligand to an estrogen receptor is a precursor to the receptor forming a dimer, a crucial step for its function as a transcription factor. oup.comaopwiki.org Hormone-activated estrogen receptors can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.org Research indicates that the chemical structure of the ligand influences the stability of this dimer. The addition of a 17α-ethynyl group, the defining feature of this compound, has been shown to decrease the stability of the estrogen receptor dimer when compared to its non-ethynylated counterpart, even while it increases the ligand's binding affinity. oup.comoup.com This suggests that while this compound binds effectively to the receptor, the resulting dimer complex may be less stable, potentially influencing the dynamics of gene transcription.

Transcriptional and Gene Expression Regulation by this compound

Following receptor binding and dimerization, the this compound-receptor complex modulates the transcription of a wide array of genes in estrogen-sensitive tissues, leading to changes in cellular processes like proliferation and differentiation.

Exposure to this compound significantly alters the gene expression profiles in key estrogen-sensitive tissues.

Uterus and Ovaries: In studies using rats, this compound was found to modify the expression of hundreds of genes in the uterus and ovaries in a dose-dependent manner. nih.govnih.gov These transcriptional changes confirmed the regulation of previously known estrogen-sensitive genes and identified new mediators of estrogen action. nih.gov In the developing reproductive system, such exposure can alter the expression of genes critical for normal function and development. researchgate.net Specific to the ovary, this compound has been shown to induce irregular expression of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) gene, which may contribute to reproductive dysfunction in adulthood. nih.gov

Hypothalamus and Brain: In the brain, this compound affects gene expression related to the neuroendocrine system. In fish, it upregulates the expression of gnrh2 (gonadotropin-releasing hormone 2) and kiss1. ifremer.fr Broader transcriptomic analysis in zebrafish brains following developmental exposure to this compound revealed persistent changes in pathways related to circadian rhythm, cholesterol biosynthesis, and synaptic proteins. nih.gov Studies on the related compound 17α-estradiol in the rat hypothalamus showed it affects neurons involved in reproduction and stress response, notably by elevating plasma levels of GnRH. elifesciences.org

TissueSpeciesKey Genes / Pathways Modulated by EthynylestriolSource
Uterus & OvariesRatDose-dependent modification of >500 genes. nih.gov, nih.gov
OvaryRatUpregulation of Luteinizing hormone/chorionic gonadotropin receptor (LHCGR). nih.gov
Brain (Hypothalamus)FishUpregulation of gnrh2 and kiss1. ifremer.fr
Brain (Whole)ZebrafishAlteration of circadian rhythm, cholesterol biosynthesis, and synaptic protein pathways. nih.gov

This compound influences the expression of genes that directly control cell proliferation and differentiation. In differentiated human neuronal cells, it was found to upregulate the expression of genes such as EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are involved in pro-survival pathways. nih.gov The compound also upregulated BTG2 and SH3BP4, which play roles in regulating cell growth and apoptosis. nih.gov While direct studies on this compound are specific, research on 17β-estradiol provides a model for estrogenic action, showing upregulation of key cell cycle genes like cyclin D1 (CCND1) and proliferating cell nuclear antigen (PCNA), alongside the downregulation of cell cycle inhibitors like CDKN1B. bibliotekanauki.plplos.org These actions demonstrate a direct molecular link between estrogen receptor activation and the control of cell division and survival. plos.org

GeneGene NameFunctionEffect of Estrogenic CompoundSource
EGFREpidermal Growth Factor ReceptorCell proliferation, survivalUpregulated by this compound nih.gov
IGF1RInsulin-like Growth Factor 1 ReceptorCell growth, survivalUpregulated by this compound nih.gov
BTG2B-Cell Translocation Gene 2Anti-proliferative, apoptosis regulationUpregulated by this compound nih.gov
PCNAProliferating Cell Nuclear AntigenDNA replication, proliferationUpregulated by 17β-estradiol bibliotekanauki.pl
CCND1Cyclin D1Cell cycle progressionUpregulated by 17β-estradiol bibliotekanauki.pl, plos.org
CDKN1BCyclin Dependent Kinase Inhibitor 1BCell cycle inhibitionDownregulated by 17β-estradiol bibliotekanauki.pl

Influence on MicroRNA Expression and Associated Target Genes

MicroRNAs (miRNAs) are small, non-coding RNA molecules that are crucial post-transcriptional regulators of gene expression. frontiersin.orgthermofisher.com Emerging evidence indicates that estrogens can modulate the expression of various miRNAs, thereby influencing a wide range of physiological and pathological processes. While direct studies on this compound's specific effects on miRNA expression are limited, the actions of its parent compound, estradiol, provide a framework for understanding its potential impact.

Estradiol is known to regulate the expression of specific miRNAs involved in cellular processes like proliferation and differentiation. This regulation can lead to downstream effects on the translation or stability of target messenger RNAs (mRNAs). thermofisher.com For instance, in the context of cancer biology, specific miRNAs have been identified as being responsive to estrogen, which in turn affects the expression of genes critical for tumor growth and development.

The identification of miRNA target genes is a key step in understanding their functional roles. frontiersin.org Computational prediction tools are often employed to identify putative target genes for differentially expressed miRNAs. frontiersin.orgfrontiersin.org These target genes are frequently involved in essential biological pathways, including signal transduction and metabolic processes. frontiersin.orgfrontiersin.org The alteration of miRNA expression by a compound like this compound could, therefore, have widespread effects on cellular function by modulating the expression of numerous target genes.

Interaction with Key Transcription Factors and Coactivator Complexes

The biological activity of estrogens is mediated through their interaction with specific nuclear receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are ligand-activated transcription factors. nih.govoup.com Upon binding to an estrogen, such as estradiol, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. researchgate.net This interaction initiates the recruitment of a complex of proteins, including coactivators, which are essential for the subsequent transcription of these genes.

The steroid receptor coactivator (SRC/p160) family is a key group of coactivators that interact with nuclear receptors. nih.gov The binding of an estrogenic ligand like 17β-estradiol enhances the affinity of the estrogen receptor for these SRC/p160 coactivators. nih.gov This interaction is crucial for the transcriptional activation of estrogen-responsive genes. The formation of the receptor-coactivator complex is a dynamic process, and the specific composition of this complex can determine the biological response at different gene promoters. nih.gov

Furthermore, estrogens can influence the activity of other transcription factors. For example, estradiol has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory responses. nih.gov This inhibitory effect can occur through the sequestration of NF-κB transcription factors in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov

Cellular Signaling Pathway Modulation by this compound

Effects on PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. explorationpub.comyuntsg.com Estrogens, such as 17β-estradiol, have been demonstrated to activate this pathway. explorationpub.comnih.gov This activation can occur through both estrogen receptor (ER)-dependent and independent mechanisms. explorationpub.com

In some cell types, the activation of the PI3K/Akt/mTOR pathway by 17β-estradiol is initiated through the G-protein-coupled receptor 30 (GPR30), leading to a rapid signaling cascade involving SRC, EGFR, PI3K, Akt, and mTOR. nih.gov The activation of Akt, a central kinase in this pathway, regulates numerous downstream targets that promote cell survival and inhibit apoptosis. explorationpub.com mTOR, a serine/threonine protein kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a variety of cellular functions. explorationpub.com

There is a complex interplay between the ER and the PI3K/Akt/mTOR pathway. For instance, inhibition of the PI3K/Akt pathway can lead to an upregulation of ERα transcription, suggesting a feedback loop between these two signaling networks. yuntsg.com Conversely, mTORC1 can phosphorylate and promote the transcriptional activity of ER. oncotarget.com This bidirectional crosstalk highlights the intricate mechanisms by which estrogens can influence cellular function.

Influence on Ras Signaling Pathway

For example, 17β-estradiol has been shown to activate the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway, in various cell types. nih.gov This activation is often rapid and can contribute to the growth-promoting effects of estrogens. The activation of ERK1/2 is part of a larger network of signaling events that can be initiated by estrogen binding to its receptors.

Impact on Other Intracellular Signaling Cascades

Beyond the PI3K/Akt/mTOR and Ras/MAPK pathways, estrogens can influence a variety of other intracellular signaling cascades. For example, 17β-estradiol has been shown to activate c-Jun-NH2-terminal protein kinase (JNK) and p38 MAPK in cardiomyocytes, although the pattern of activation differs from that of ERK1/2. nih.gov

Additionally, estrogens can modulate signaling pathways related to cellular stress and inflammation. As mentioned previously, estradiol can inhibit NF-κB signaling, thereby exerting anti-inflammatory effects. nih.gov There is also evidence for crosstalk between estrogen signaling and pathways regulated by other nuclear receptors.

Effects of this compound on Cellular Metabolism and Homeostasis

Estrogens play a significant role in regulating cellular and systemic metabolism. frontiersin.orgbiorxiv.org The synthetic estrogen ethinylestradiol has been shown to affect a broad range of metabolic pathways in tissues such as the liver and pituitary. frontiersin.org These effects can include alterations in the expression of genes involved in triglyceride synthesis and other metabolic processes. frontiersin.org

Studies on 17α-estradiol, a stereoisomer of 17β-estradiol, have revealed its ability to modulate metabolic homeostasis, particularly in the context of aging. elifesciences.org In male animal models, 17α-estradiol treatment has been shown to attenuate age-related increases in cellular metabolism and reduce feeding behavior by targeting hypothalamic neurons. elifesciences.org It can also alter the homeostasis of steroid hormones, such as testosterone (B1683101) and estradiol. elifesciences.org

Furthermore, estrogens can influence cellular energy homeostasis through pathways like the AMPK-mTOR pathway. aging-us.com For instance, 17β-estradiol can upregulate SIRT1, which in turn can activate AMPK and inhibit mTOR, processes that are central to cellular energy sensing and metabolism. aging-us.com

Table of Research Findings on Estrogen-Modulated Cellular Mechanisms

Cellular MechanismKey FindingsAssociated Estrogenic Compound(s)
microRNA Expression Regulates the expression of specific miRNAs involved in proliferation and differentiation.Estradiol
Transcription Factor Interaction Enhances the affinity of ER for SRC/p160 coactivators; Inhibits NF-κB activation. nih.govnih.gov17β-estradiol
PI3K/Akt/mTOR Pathway Activates the pathway through ER-dependent and independent mechanisms, involving GPR30 in some cases. explorationpub.comnih.gov17β-estradiol
Ras/MAPK Pathway Activates ERK1/2, a key downstream component of the Ras pathway. nih.gov17β-estradiol
Other Signaling Cascades Activates JNK and p38 MAPK pathways. nih.gov17β-estradiol
Cellular Metabolism Modulates genes in triglyceride synthesis; Attenuates age-related increases in cellular metabolism. frontiersin.orgelifesciences.orgEthinylestradiol, 17α-estradiol
Cellular Homeostasis Alters the balance of steroid hormones; Influences energy homeostasis via the AMPK-mTOR pathway. elifesciences.orgaging-us.com17α-estradiol, 17β-estradiol

Modulation of Oxidative Phosphorylation and Glycolytic Pathways

Research into the direct effects of this compound (ethinylestradiol) on core energy-producing pathways has revealed significant modulation of mitochondrial function, particularly in hepatic cells. In cultured female rat hepatocytes, treatment with ethinylestradiol has been shown to increase the transcript levels of mitochondrial genome-encoded genes, including those for cytochrome oxidase subunits I, II, and III, within 24 hours. nih.gov This upregulation of key genetic components of the electron transport chain is associated with an increase in mitochondrial respiratory chain activity. nih.govnih.gov

This enhanced respiratory activity is not without consequence, as it is also accompanied by an increase in mitochondrial superoxide (B77818) production, indicating a higher rate of electron leakage and the formation of reactive oxygen species. nih.govnih.govoup.com Despite this, a key outcome of the heightened respiratory chain activity is an increase in cellular adenosine (B11128) triphosphate (ATP) levels, suggesting that this compound can boost the energy-generating capacity of these cells. nih.gov Further studies in human hepatoma HepG2 cells have corroborated these findings, demonstrating that ethinylestradiol and its metabolites increase the levels of mitochondrial genome-encoded transcripts, which is linked to increased respiratory chain activity. nih.gov The metabolic activation of ethinylestradiol to catechol metabolites appears to be a crucial step in mediating these effects on mitochondrial function. nih.govoup.com

In the context of broader energy metabolism, studies on largemouth bass exposed to 17α-ethinylestradiol identified differential expression of genes in metabolic pathways, including glycolysis/gluconeogenesis, suggesting that the compound can influence glucose metabolism. nih.gov Similarly, research on the clam Ruditapes philippinarum indicated that exposure to 17α-ethinylestradiol at lower concentrations can activate the glycolysis/TCA cycle. ua.pt In female rats, oral administration of ethinylestradiol-levonorgestrel was found to attenuate high-fructose-induced hepatic glycogen (B147801) depletion, suggesting a modulatory role in glucose storage and utilization pathways. scholaris.ca

Alterations in Lipid Metabolism

The impact of this compound on lipid metabolism has been extensively documented, particularly in the context of its use in oral contraceptives. Clinical studies in women have consistently shown that formulations containing ethinylestradiol can induce significant changes in the plasma lipid profile.

One of the most consistent findings is an elevation in serum triglycerides (TG). oup.comnih.gov For example, a study involving women taking a combination of 30 µg ethinylestradiol and 75 µg gestodene (B1671452) reported a significant increase in total triglycerides. oup.com The effects on cholesterol fractions are more varied. While total cholesterol levels may not change significantly in some cases oup.com, other studies have reported increases in total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol after 12 months of treatment with ethinylestradiol. imrpress.com

The following tables summarize findings from clinical studies on the effects of oral contraceptives containing ethinylestradiol on lipid profiles:

Lipid ParameterBaseline (Mean ± SD)After 12 months Ethinylestradiol (Mean ± SD)p-value
Total Cholesterol (mg/dL)165 ± 30186 ± 23<.001
HDL Cholesterol (mg/dL)49 ± 959 ± 11<.001
LDL Cholesterol (mg/dL)102 ± 28110 ± 22<.001
Triglycerides (mg/dL)88 ± 3291 ± 39N.S.
Data from a study on postmenopausal women treated with ethinylestradiol. imrpress.com
Lipid ParameterControl Group (Mean ± SD)Oral Contraceptive Group (Mean ± SD)p-value
Total Cholesterol (mmol/L)3.35 ± 0.624.07 ± 0.910.002
LDL Cholesterol (mmol/L)1.74 ± 0.572.38 ± 0.840.003
HDL Cholesterol (mmol/L)1.25 ± 0.231.27 ± 0.220.749
Triglycerides (mmol/L)0.79 ± 0.260.98 ± 0.380.051
Data from a study comparing women using combined oral contraceptives containing ethinylestradiol to a control group. nih.gov

Research in non-mammalian models has also shed light on the lipid-modulating effects of this compound. In the clam Ruditapes philippinarum, exposure to 17-α-ethinylestradiol under warming conditions led to an enhanced storage of triglycerides. imrpress.com At higher concentrations, it also increased the levels of phosphatidylcholine and polyunsaturated fatty acids, suggesting alterations in membrane lipid composition. imrpress.com

Impact on Cellular Energetics and Stress Responses in Research Models

As noted previously, this compound has a direct impact on cellular energetics by enhancing mitochondrial respiratory chain activity, which results in increased cellular ATP levels in rat hepatocytes. nih.gov This boost in energy production, however, is coupled with an increase in mitochondrial superoxide generation, a key indicator of oxidative stress. nih.govnih.govoup.com

The induction of oxidative stress by ethinylestradiol has been observed across different research models. In women using oral contraceptives containing ethinylestradiol, increased levels of lipid peroxidation markers have been reported, suggesting a state of elevated systemic oxidative stress. researchgate.net Animal studies support these findings. In diabetic rats, the administration of a combined oral contraceptive containing ethinylestradiol led to increased oxidative stress. ijpras.com Similarly, in the freshwater microcrustacean Daphnia magna, exposure to ethinylestradiol, both alone and in combination with levonorgestrel (B1675169), resulted in a significant decrease in glutathione (B108866) (GSH) content and catalase (CAT) activity, alongside an increase in glutathione S-transferase (GST) activity and malondialdehyde (MDA) levels, all of which are indicative of an oxidative stress response. researchgate.net

In response to this induced stress, cells may activate protective mechanisms. For instance, in the same study on rat hepatocytes that showed increased superoxide production, ethinylestradiol treatment also led to an enhancement of Bcl-2 protein levels. nih.gov Bcl-2 is a key anti-apoptotic protein that can protect cells from undergoing programmed cell death. Furthermore, ethinylestradiol was found to significantly increase the levels of glutathione (both reduced and oxidized forms) within the mitochondria and nuclei of these hepatocytes. nih.gov This suggests a compensatory response aimed at mitigating the increased oxidative burden within these critical cellular compartments.

The following table summarizes the effects of ethinylestradiol and levonorgestrel on oxidative stress markers in Daphnia magna:

Oxidative Stress MarkerControlTreated GroupResult
Glutathione (GSH) ContentHigherSignificantly DecreasedIncreased Oxidative Stress
Catalase (CAT) ActivityHigherSignificantly DecreasedReduced Antioxidant Capacity
Glutathione S-transferase (GST) ActivityLowerIncreasedEnhanced Detoxification of ROS
Malondialdehyde (MDA) LevelsLowerIncreasedIncreased Lipid Peroxidation
Summary of findings from a study on D. magna exposed to ethinylestradiol and levonorgestrel. researchgate.net

These findings collectively indicate that while this compound can enhance cellular energy production, this comes at the cost of increased oxidative stress. Cells, in turn, appear to mount adaptive responses to counteract this stress, such as upregulating antioxidant defenses and anti-apoptotic proteins.

Biochemical and Endocrine System Research on 17 Ethynylestriol in Model Organisms

Metabolic Transformation Pathways of 17-Ethynylestriol

The biotransformation of this compound (EE2), a synthetic estrogen, is a critical area of research for understanding its biological activity and potential environmental impact. The primary routes of metabolism involve oxidation by cytochrome P450 enzymes followed by conjugation reactions, such as sulfation and glucuronidation, which facilitate its excretion.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A1, CYP1B1) in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the oxidative metabolism of this compound. news-medical.net Several CYP isoforms are involved in this process, with varying degrees of catalytic efficiency.

CYP3A4 is a major human catalyst in the metabolism of this compound. nih.govnih.gov Its primary role is the 2-hydroxylation of EE2, which is the main oxidative reaction this compound undergoes. nih.govnih.gov The activity of CYP3A4 can be influenced by various factors, including genetic polymorphisms and the presence of inducers or inhibitors, which can in turn affect the clearance rate of EE2. nih.gov For instance, substances that induce CYP3A4 can increase the metabolism of EE2, potentially reducing its effectiveness. nih.gov Conversely, inhibitors of CYP3A4 can lead to higher circulating levels of EE2. wikipedia.org In human liver microsomes, CYP3A4 has been shown to be a major contributor to the oxidative metabolism of EE2. nih.govcapes.gov.br

CYP1A1 also demonstrates significant catalytic activity in the metabolism of this compound, particularly in extrahepatic tissues where it is more prominently expressed than in the liver. psu.edunih.gov Studies with recombinant human P450 isozymes have shown that CYP1A1 is capable of metabolizing EE2, with 2-hydroxy-EE being the major metabolite. nih.govcapes.gov.br In fact, rCYP1A1 has exhibited the highest catalytic efficiency (Vmax/Km) for EE2 metabolism among several tested isoforms. nih.govcapes.gov.br In vitro studies have identified EE2 as a competitive inhibitor of CYP1A1. nih.gov

CYP1B1 is another important enzyme in the metabolism of estrogens, known for its role in the 4-hydroxylation of endogenous estradiol (B170435). psu.eduplos.org While the 2-hydroxylation pathway is predominant for EE2, the involvement of CYP1B1 in its metabolism is also recognized. researchgate.net CYP1B1 is often expressed in hormone-responsive tissues such as the breast, ovary, and uterus. psu.eduplos.org

Other CYP enzymes, including CYP1A2 and CYP2C9 , also contribute to the metabolism of this compound, although to a lesser extent than CYP3A4 and CYP1A1. nih.govcapes.gov.br Research indicates that multiple P450 isoforms are collectively involved in the oxidative transformation of EE2 in the body. nih.govcapes.gov.br

Table 1: Role of Cytochrome P450 Enzymes in this compound Metabolism

Enzyme Primary Role in EE2 Metabolism Location of Expression Key Findings
CYP3A4 Major catalyst for 2-hydroxylation Primarily liver, also intestine nih.gov Accounts for a significant portion of EE2 metabolism in human liver microsomes. nih.govcapes.gov.br Its activity is subject to induction and inhibition. nih.gov
CYP1A1 Catalyzes 2-hydroxylation Extrahepatic tissues psu.edu Exhibits high catalytic efficiency for EE2 metabolism in recombinant systems. nih.govcapes.gov.br
CYP1B1 Involved in hydroxylation Hormone-responsive tissues (e.g., breast, ovary) psu.eduplos.org Contributes to the local metabolism of estrogens. researchgate.net

Sulfation and Glucuronidation of this compound and its Metabolites

Following oxidative metabolism by cytochrome P450 enzymes, this compound and its hydroxylated metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation. These processes increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

Sulfation is a significant pathway in the metabolism of this compound. nih.gov The enzyme sulfotransferase 1E1 (SULT1E1) is the primary isoform responsible for the sulfation of EE2. fda.gov This process is particularly important in the first-pass metabolism of the compound in the intestine. nih.gov The resulting sulfate (B86663) conjugates are considered a storage form of the estrogen. nih.gov

Glucuronidation is another key conjugation pathway for this compound and its metabolites. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a notable enzyme in this process. nih.gov The 2-hydroxy derivative of EE2, formed by CYP enzymes, is further transformed by glucuronidation before being excreted in urine and feces. nih.gov Glucuronide metabolites of EE2 have been implicated in cholestasis, a condition affecting bile flow. wikipedia.org Estradiol glucuronide is a major conjugated metabolite of the natural estrogen estradiol. wikipedia.org

Modulation of Steroidogenesis by this compound in Research Models

This compound has been shown to modulate the process of steroidogenesis, the biological pathway for the synthesis of steroid hormones, in various research models. These effects can occur through the alteration of steroidogenic enzyme expression and activity, leading to changes in the levels of endogenous steroid hormones.

Effects on Steroidogenic Enzyme Expression and Activity (e.g., aromatase)

Research has demonstrated that this compound can influence the expression and activity of key enzymes involved in steroidogenesis.

Aromatase (CYP19) is a critical enzyme that catalyzes the conversion of androgens to estrogens. mdpi.com Studies have shown that exposure to EE2 can affect aromatase activity. For instance, some research suggests that 17α-estradiol, a related compound, may exert its effects by inducing aromatase expression, leading to an increased conversion of testosterone (B1683101) to 17β-estradiol and androstenedione (B190577) to estrone (B1671321). researchgate.net In some contexts, EE2 has been observed to boost the activity of aromatase. researchgate.net The regulation of aromatase is complex and can be tissue-specific. frontiersin.org

Other steroidogenic enzymes are also affected by EE2. For example, in vitro studies with prepubertal mouse testicular tissues have shown alterations in the expression of genes like Cyp17a1 and Hsd17b3, which are involved in androgen synthesis. elifesciences.org

Alterations in Endogenous Steroid Hormone Levels (e.g., testosterone, 17β-estradiol, 11-ketotestosterone) in Animal Studies

Exposure to this compound has been shown to alter the circulating levels of endogenous steroid hormones in various animal models, particularly in fish.

In male fish, exposure to EE2 has been associated with a reduction in testosterone levels. nih.gov Studies in male rats have also demonstrated that EE2 treatment leads to decreased plasma testosterone levels. researchgate.net Furthermore, a reduction in 11-ketotestosterone (B164220), a potent androgen in fish, has been observed following EE2 exposure. nih.govnih.gov

Conversely, an increase in plasma 17β-estradiol levels has been reported in some animal studies following EE2 administration. health.state.mn.us For example, one study found that as EE2 concentrations increased, estrogen levels rose significantly. researchgate.net

The effects of EE2 on steroid hormone levels can be complex and may vary depending on the dose, duration of exposure, and the specific animal model. For instance, a study on the self-fertilizing fish Kryptolebias marmoratus found that developmental exposure to a high concentration of EE2 resulted in significantly higher levels of testosterone and 11-ketotestosterone later in life, even after the exposure had ceased. nih.gov In roach (Rutilus rutilus), exposure to EE2 led to a concentration-dependent reduction of both estrogens and androgens in the bile and plasma of both sexes. nih.gov

Table 2: Effects of this compound on Endogenous Steroid Hormone Levels in Animal Models

Hormone Animal Model Observed Effect Reference(s)
Testosterone Male fish, Male rats Decrease nih.govresearchgate.net
Testosterone Kryptolebias marmoratus (fish) Increase (delayed effect after developmental exposure) nih.gov
17β-estradiol Laboratory animals Increase health.state.mn.us
11-ketotestosterone Fish Decrease nih.govnih.gov

Impact of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Research Models

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine system that regulates reproduction in vertebrates. frontiersin.orgwikipedia.org this compound, as a potent estrogen, can significantly impact the functioning of this axis.

Exposure to EE2 can disrupt the normal feedback mechanisms of the HPG axis. In fish, EE2 has been shown to cause endocrine disruption by affecting the brain-pituitary-gonad axis. vliz.be This can manifest as alterations in the pituitary expression of genes encoding for gonadotropin β-subunits, such as fshβ and lhβ. csic.es For example, a study in gilthead seabream found that EE2 exposure led to modifications in the pituitary expression levels of these genes. csic.es

Computational models have been developed to better understand the effects of EE2 on the male fathead minnow HPG axis, with apical endpoints including plasma steroid hormone and vitellogenin concentrations. nih.gov In female largemouth bass, dietary exposure to EE2 suggested a feedback inhibition of the HPG axis, leading to depressed reproductive endpoints. nih.gov

The disruption of the HPG axis by EE2 can have significant consequences for reproductive health, including impaired gametogenesis, altered sex differentiation, and reduced fertility. csic.es

Influence on Gonadotropin-Releasing Hormone (GnRH) Neurons

Research across different animal models demonstrates that 17α-ethynylestriol (EE2) significantly impacts the development and function of Gonadotropin-Releasing Hormone (GnRH) neurons, which are crucial for regulating the reproductive axis. frontiersin.org

In mouse models, maternal exposure to environmentally relevant concentrations of EE2 was found to have a notable effect on embryonic development. nih.gov Studies revealed a dose-dependent and statistically significant increase in the total number of GnRH-1 neurons in the embryos of treated mice. nih.gov This suggests that EE2 may influence the neurogenesis or apoptosis of these critical neurons during embryonic development. nih.gov

Studies using zebrafish (Danio rerio) as a model organism have corroborated these findings. Exposure to EE2 during the embryonic stage disrupts the development of forebrain GnRH neurons. ifremer.frnih.gov Research confirmed that EE2 exposure leads to an increased number of GnRH-immunoreactive neurons. nih.gov This effect was shown to be mediated through functional estrogen receptors (ERs), as the impact of EE2 was blocked by the ER antagonist ICI 182-780. nih.gov

Further research in aquatic models, specifically the European sea bass (Dicentrarchus labrax), showed that exposure of larvae to EE2 affected the mRNA levels of gnrh1 and gnrh3. ifremer.frnih.gov The exposure resulted in a downregulation of these genes during early developmental stages, indicating that the gonadotropic axis in developing sea bass is sensitive to this xenoestrogen. ifremer.frnih.gov

Table 1: Effects of 17α-Ethynylestriol on GnRH Neurons in Different Model Organisms

Model Organism Observed Effect Mechanism/Pathway Citation
Mouse (embryo) Significant, dose-dependent increase in the total number of GnRH-1 neurons. Modulation of neurogenesis and/or apoptosis. nih.gov
Zebrafish (embryo) Disruption of forebrain GnRH neuron development; increase in the number of GnRH-ir neurons. Mediated by functional estrogen receptors (ERs). ifremer.frnih.gov

| European Sea Bass (larvae) | Downregulation of gnrh1 and gnrh3 gene expression. | Disruption of the gonadotropic axis development. | ifremer.frnih.gov |

Effects on Gonadotropin Subunits (LHβ, FSHβ)

The influence of 17α-ethynylestriol extends to the pituitary gonadotropins, specifically the beta subunits of luteinizing hormone (LHβ) and follicle-stimulating hormone (FSHβ), which are essential for controlling gametogenesis and gonadal differentiation. vliz.be The regulation of LH and FSH is a key component of the hypothalamus-pituitary-gonadal (HPG) axis. frontiersin.org

In European sea bass larvae, however, short-term exposure to EE2 did not produce a discernible effect on the expression of lhβ and fshβ genes. ifremer.frnih.gov This suggests that the impact on these specific gonadotropin subunits might be dependent on the developmental stage, duration of exposure, or species.

Conversely, research on the protandrous gilthead seabream (Sparus aurata) revealed significant effects. vliz.becsic.es Adult males treated with EE2 showed a significant down-regulation of pituitary fshb transcript levels. vliz.be The expression of lhb was significantly up-regulated after 28 days of treatment at one concentration. vliz.be Interestingly, after a 333-day recovery period, lhb expression levels in fish previously exposed to EE2 were significantly lower than in control females and resembled those of control males, indicating long-term alterations. vliz.be These findings highlight that EE2 can modify the pituitary expression of genes coding for gonadotropin β-subunits, with varying effects on fshβ and lhβ. csic.es

Table 2: Research Findings on the Effects of 17α-Ethynylestriol on Gonadotropin Subunits

Model Organism Gonadotropin Subunit Observed Effect Citation
European Sea Bass (larvae) LHβ, FSHβ No significant effect on gene expression after 8 days of exposure. ifremer.frnih.gov
Gilthead Seabream (adult males) FSHβ Significant down-regulation of pituitary fshb transcript abundance. vliz.be

| Gilthead Seabream (adult males) | LHβ | Significant up-regulation after 28 days; significantly lower expression after a 333-day recovery period compared to control females. | vliz.be |

Modulation of Sex Hormone Binding Globulin (SHBG) in Research Systems

Sex Hormone Binding Globulin (SHBG) is a crucial glycoprotein (B1211001), primarily synthesized in the liver, that binds to and regulates the bioavailability of sex steroids like androgen and estrogen. mdpi.commdpi.com

Research using humanized male mice expressing SHBG demonstrated that the presence of this globulin accentuates the effects of EE2. mdpi.com While EE2 intake did not cause pronounced carcinogenic effects in wild-type mice, its effects were significantly amplified in SHBG-expressing mice. mdpi.com The study noted that the magnitude of the SHBG level increase in response to EE2 was much greater than that mediated by estradiol (E2), which could amplify the biological effects of EE2. mdpi.com It is important to note that while SHBG binds to natural estrogens, ethinylestradiol itself has low binding affinity for SHBG. wikipedia.org In research systems, SHBG is recognized as a local endogenous regulator of steroid bioavailability within the ovary and can modulate the response to gonadotropin treatment by controlling estradiol levels. scirp.org

Biochemical Parameters and Physiological Responses in Non-Human Organisms Exposed to this compound

Hematological Parameters in Aquatic Models

In a study on the freshwater fish Channa punctatus, individuals were exposed to different concentrations of EE2 for 28 days. fisheriesjournal.com The results showed a significant decrease in several key hematological parameters, including Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and platelet count. fisheriesjournal.com Conversely, the White Blood Cell (WBC) count was found to be significantly increased in the exposed fish. fisheriesjournal.com These alterations suggest that EE2 can produce adverse hematological effects, potentially affecting the normal physiology and immune function of the fish. fisheriesjournal.com

Table 3: Hematological Parameter Changes in Channa punctatus Exposed to 17α-Ethynylestriol

Hematological Parameter Direction of Change Citation
Red Blood Cells (RBC) Decreased fisheriesjournal.com
Hemoglobin (Hb) Decreased fisheriesjournal.com
Packed Cell Volume (PCV) Decreased fisheriesjournal.com
Mean Corpuscular Volume (MCV) Decreased fisheriesjournal.com
Mean Corpuscular Hemoglobin (MCH) Decreased fisheriesjournal.com
Platelets Decreased fisheriesjournal.com

| White Blood Cells (WBC) | Increased | fisheriesjournal.com |

Hepatic and Renal Biochemical Markers in Fish

The liver and kidneys are vital organs for metabolism and detoxification, and their biochemical markers are sensitive indicators of toxicity from environmental contaminants. fisheriesjournal.comheraldopenaccess.us

In studies on Channa punctatus, exposure to EE2 led to significant changes in several hepatic and renal biochemical markers. fisheriesjournal.com The activities of the liver enzymes Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) were significantly increased. fisheriesjournal.com A significant increase was also observed in Alkaline Phosphatase (ALP) and urea (B33335) levels. fisheriesjournal.com Conversely, total protein levels showed a significant reduction. fisheriesjournal.com Such enzymatic changes are considered key indicators for detecting the effects of toxicants in water. fisheriesjournal.com

Histopathological examinations of C. punctatus tissues following EE2 exposure revealed pathological changes in the liver, including vacuolization and necrosis. heraldopenaccess.usheraldopenaccess.us In the kidneys, observed abnormalities included hypertrophy. heraldopenaccess.usheraldopenaccess.us These findings confirm that EE2 induces significant histological alterations in the liver and kidneys of fish. heraldopenaccess.us

Table 4: Hepatic and Renal Biochemical and Histological Changes in Fish Exposed to 17α-Ethynylestriol

Marker/Parameter Organ Observed Change Citation
Aspartate Aminotransferase (AST) Liver Increased activity fisheriesjournal.com
Alanine Aminotransferase (ALT) Liver Increased activity fisheriesjournal.com
Alkaline Phosphatase (ALP) Liver Increased activity fisheriesjournal.com
Total Protein General Decreased level fisheriesjournal.com
Urea Kidney Increased level fisheriesjournal.com
Histology (Vacuolization, Necrosis) Liver Pathological changes observed heraldopenaccess.usheraldopenaccess.us

| Histology (Hypertrophy) | Kidney | Pathological changes observed | heraldopenaccess.usheraldopenaccess.us |

Oxidative Stress and Genotoxicity in Invertebrate Models

The effects of 17α-ethynylestriol are not limited to vertebrates; studies on invertebrate models have revealed significant impacts at the cellular level, including oxidative stress and genotoxicity. nih.gov

In the freshwater cladoceran Daphnia magna, chronic exposure to environmentally relevant concentrations of EE2 resulted in oxidative stress, lipid peroxidation, and genotoxic damage. nih.gov These findings indicate that EE2 can disrupt multiple metabolic pathways and physiological functions in this non-target invertebrate species. nih.gov

Research on the estuarine invertebrates Crassostrea gasar (oyster) and Ucides cordatus (crab) exposed to EE2-spiked microplastics also showed evidence of oxidative stress. mdpi.com In oysters, exposure led to changes in the antioxidant system, with induced Glutathione (B108866) Peroxidase (GPx) activity in the gills, which is indicative of an increase in Reactive Oxygen Species (ROS) production. mdpi.com In crabs, levels of glutathione (GSH), a key component in cellular antioxidant defense, were decreased, suggesting a suppression of the antioxidant defense system. mdpi.com

Genotoxicity, or damage to genetic material, has also been documented. In D. magna, EE2 exposure was shown to cause genotoxic damage. nih.gov A study on the fish Channa punctatus further supports the genotoxic potential of EE2, where it was found to induce micronuclei, a sensitive indicator of DNA damage. heraldopenaccess.us This genotoxicity may result from the metabolic conversion of the compound into free radical species. heraldopenaccess.us

Table 5: Oxidative Stress and Genotoxicity Markers in Invertebrates Exposed to 17α-Ethynylestriol

Model Organism Parameter Observed Effect Citation
Daphnia magna Oxidative Stress Detected nih.gov
Daphnia magna Lipid Peroxidation Detected nih.gov
Daphnia magna Genotoxicity Damage detected nih.gov
Crassostrea gasar Glutathione Peroxidase (GPx) Activity induced in gills mdpi.com

| Ucides cordatus | Glutathione (GSH) | Levels decreased | mdpi.com |


Environmental Research Perspectives on 17 Ethynylestriol

Occurrence, Distribution, and Fate of 17-Ethynylestriol in Aquatic Ecosystems

The journey of this compound from human use to environmental reservoirs is a complex process involving various physical and chemical interactions within aquatic systems.

Sorption to Organic Matter and Sediment Accumulation

Due to its relatively high octanol-water partitioning coefficient (Kow = 3.67–4.2), this compound has a tendency to attach to organic matter in aquatic environments. gov.bc.camdpi.com This process, known as sorption, plays a crucial role in the compound's fate, leading to its accumulation in sediments. researchgate.net

The organic matter content of soils and sediments is a primary factor controlling the sorption of organic compounds like EE2. cleareadywater.com Studies have shown that the sorption of estrogens to agricultural soil and sediment is correlated with the organic carbon content of these matrices. nih.gov The presence of dissolved organic matter, such as that from pig manure, can decrease the sorption of estrogens to soils and sediment, potentially increasing their mobility and the risk of transport to ground and surface waters. nih.gov

In riverine, estuarine, and coastal marine areas, estrogen compounds have been detected in bed sediments at levels ranging from less than 0.12 to 22.80 ng/g. researchgate.net The sorption process is influenced by the characteristics of the sediment, with different origins exhibiting varying affinities for estrogen sorption. nih.gov For example, organic materials in sediments downstream of agricultural and domestic discharge can biodegrade and biotransform, enhancing the sorption capacity for estrogens. nih.gov

Persistence and Degradation in Environmental Treatment Processes

This compound is known for its persistence in the environment, partly due to the ethynyl (B1212043) group at the C17α position, which makes it resistant to oxidation. cleareadywater.com Conventional wastewater treatment methods are often not efficient in completely eliminating this potent endocrine disruptor. kuleuven.be

Removal efficiencies of EE2 in different wastewater treatment processes can vary significantly, from -100% to 100%. nih.gov On average, primary treatment processes remove about 47.5% of EE2, while biological filter treatments remove 55.3%, lagoons 59.4%, and activated sludge processes 71.5%. nih.gov The primary mechanisms for EE2 removal in municipal WWTPs are adsorption and biodegradation. nih.gov However, the presence of EE2 conjugates in raw municipal wastewater can affect the accuracy of predicted removal rates. nih.gov

Under aerobic conditions, the half-life of EE2 has been reported to be 46 days at 20°C. gov.bc.ca However, degradation is significantly slower under anaerobic conditions. core.ac.uk Advanced oxidation processes, such as those using electrochemical methods, have shown promise in degrading EE2, with removal rates exceeding 99.9% under optimal conditions. kuleuven.be However, these processes can generate transformation products whose biological properties require further investigation. kuleuven.be Certain microorganisms, such as the fungus Fusarium proliferatum and the bacterium Rhodococcus rhodochrous, have demonstrated the ability to degrade EE2. core.ac.uknih.gov

Bioaccumulation and Biotransformation of this compound in Aquatic Biota

The persistence of this compound in aquatic environments leads to its uptake and accumulation in aquatic organisms. This bioaccumulation can occur through various routes, including direct uptake from the water and ingestion of contaminated food.

Studies have shown that EE2 can bioaccumulate in a range of aquatic organisms, including algae, invertebrates, and fish. gov.bc.caresearchgate.netnih.gov A food-web model predicted bioaccumulation factors (BAF) for EE2 ranging from 33 for a benthic invertebrate to 332 for a fish at the lowest trophic level. gov.bc.ca In a laboratory study, male goldfish rapidly accumulated EE2 from both water and food, with a bioconcentration factor of 377 from water. galemys.org

Benthic invertebrates such as Chironomus tentans and Hyalella azteca have been shown to accumulate EE2 from both water and spiked sediment. uoguelph.ca The accumulation can differ between species due to their behavior and life history. For instance, C. tentans, an endobenthic organism, showed greater EE2 accumulation from sediment compared to the epibenthic H. azteca. uoguelph.ca

Once inside an organism, this compound can undergo biotransformation. The freshwater green alga Desmodesmus subspicatus has been observed to not only accumulate EE2 but also to brominate it, forming mono- and dibrominated EE2. nih.gov While these brominated forms have lower estrogenic potency, they are more hydrophobic and may have a higher bioaccumulation potential and toxicity. nih.gov In fish, the detoxification of hydrophobic pollutants like EE2 involves phase 1 (biotransformation) and phase 2 (conjugation) enzymes. mdpi.com

Ecological Biochemistry and Molecular Responses in Aquatic Organisms

The presence of this compound in aquatic ecosystems has profound effects on the biochemistry and molecular processes of exposed organisms, particularly fish.

Alteration of Sex Determination and Reproductive Development in Fish Models

This compound is a potent endocrine-disrupting compound that can interfere with the normal hormonal systems of fish, even at very low, environmentally relevant concentrations. researchgate.netcsic.esnih.gov It mimics the action of the natural estrogen, 17β-estradiol, and can lead to significant alterations in sex determination and reproductive development. researchgate.net

Exposure to EE2 during critical developmental stages can lead to the feminization of male fish, resulting in the development of intersex characteristics (ovo-testis) or complete sex reversal. nih.govresearchgate.net Studies on zebrafish (Danio rerio) have shown that exposure to EE2 during early development can significantly affect sex differentiation, leading to the development of ovo-testis or complete feminization depending on the exposure period. nih.gov In fathead minnows (Pimephales promelas), exposure to EE2 at concentrations of 4.0 ng/L resulted in a lack of sexual differentiation in males, with no testicular tissue observed in any fish at this concentration after 172 days post-hatch. researchgate.net

Beyond sex determination, EE2 exposure can impair various aspects of reproductive health in fish. It has been shown to reduce fecundity, delay sexual maturity, and alter the production of sex steroids. nih.govmcmaster.ca In the least killifish (Heterandria formosa), long-term exposure to EE2 resulted in a 50% and 75% reduction in fecundity at concentrations of 5 and 25 ng/L, respectively. nih.gov In the mummichog (Fundulus heteroclitus), EE2 exposure was found to suppress the terminal conversion step of testosterone (B1683101) to 11-ketotestosterone (B164220) in males and testosterone to 17β-estradiol in females, thereby disrupting steroidogenesis. mcmaster.ca

The induction of vitellogenin, an egg yolk precursor protein normally produced by females, in male fish is a widely used biomarker for exposure to estrogenic compounds like EE2. csic.esnih.gov Studies have consistently shown that male fish exposed to EE2 exhibit elevated levels of vitellogenin in their plasma and liver. csic.esnih.gov

Table 2: Effects of this compound (EE2) on Reproductive Endpoints in Various Fish Species

Fish Species EE2 Concentration Observed Effects
Fathead Minnow (Pimephales promelas) ≥ 4.0 ng/L Lack of sexual differentiation in males; induction of vitellogenin. researchgate.net
Zebrafish (Danio rerio) 15.4 ng/L Development of ovo-testis; complete feminization. nih.gov
Least Killifish (Heterandria formosa) 5 and 25 ng/L Reduced fecundity by 50% and 75%, respectively; delayed sexual maturity. nih.gov
Gilthead Seabream (Sparus aurata) 2.5 and 5 µg/g food Impaired reproductive events; failure of natural male-to-female sex change. csic.es
Mummichog (Fundulus heteroclitus) 50 and 250 ng/L Reduced 17β-estradiol levels in females; suppression of terminal steroidogenesis steps. mcmaster.ca

Behavioral Changes in Aquatic Species (e.g., Mate Choice)

The presence of this compound in aquatic environments can lead to significant behavioral changes in fish, particularly concerning reproductive behaviors such as mate choice. nih.gov As an endocrine-disrupting chemical, EE2 can interfere with the hormonal signaling that governs these crucial actions, potentially impacting individual fitness and population dynamics. nih.govnih.gov

One study on wild guppies (Poecilia reticulata) investigated the effects of EE2 exposure (at a concentration of 14 ng/L for 28 days) on male mate choice, which relies on both visual and chemical cues. nih.gov The research found that while EE2 exposure did not affect the total time males spent associating with females based on visual cues alone, it did significantly alter their courtship behavior. nih.gov Both control and EE2-exposed males performed more "sigmoid" courtship displays toward the visual cues of control females compared to those of EE2-exposed females. nih.gov Interestingly, when males were presented with both visual and chemical cues, they spent more time courting control females that were paired with chemical cues from EE2-exposed females. nih.gov This suggests a complex disruption in how males process and respond to the different sensory signals involved in selecting a mate.

Table 1: Effects of this compound (EE2) on Guppy Mate Choice Behavior

Experimental ConditionObservationFindingCitation
Visual Cues OnlyAssociation TimeNo significant effect of EE2 treatment on the total time males spent with females. nih.gov
Visual Cues OnlyCourtship Displays (Sigmoid)Both control and EE2-exposed males performed more displays towards control females than towards EE2-exposed females. nih.gov
Visual and Chemical Cues CombinedCourtship TimeMales spent more time courting control females when they were paired with chemical cues from EE2-exposed females. nih.gov

Environmental Remediation Research for this compound

The widespread detection of this compound in surface waters and wastewater effluents, often at concentrations known to cause biological effects, highlights the urgent need for effective removal strategies. nih.govyuntsg.com Conventional wastewater treatment plants (WWTPs) are often not designed to eliminate such micropollutants completely, with average removal efficiencies reported to be around 68.3%. nih.govyuntsg.comkuleuven.be Consequently, research has focused on developing and optimizing advanced remediation technologies to mitigate EE2 pollution in aquatic environments. yuntsg.com These technologies encompass a range of chemical, biological, and physical methods.

Chemical and Biological Treatment Methods

A variety of chemical and biological processes are being explored for their efficacy in degrading and removing this compound from water.

Chemical Treatment methods often rely on powerful oxidation processes.

Electrochemical Advanced Oxidation Processes (eAOPs) have shown high potential. Using a boron-doped diamond anode, one study achieved over 99.9% removal of EE2. kuleuven.be The process works by electro-generating highly reactive species that oxidize the contaminant. kuleuven.be

TAML/Peroxide Systems , which use small-molecule catalysts (TAML activators) that mimic peroxidase enzymes, can efficiently degrade EE2 in various water matrices, including municipal effluents. nih.gov This treatment not only removes the compound but also curtails its estrogenic activity. nih.gov

In-situ Formed Fe-Mn Binary Oxide (FMBO) has been demonstrated as a rapid and effective removal agent. researchgate.net This method achieved approximately 96% removal of EE2 within 30 minutes at a pH of 6.0. The mechanism involves initial adsorption of EE2 onto the FMBO surface, followed by oxidation and degradation. researchgate.net

Biological Treatment leverages the metabolic processes of microorganisms to break down EE2.

Activated Sludge Processes , common in WWTPs, contribute significantly to EE2 removal through both biodegradation and adsorption, with biodegradation being the dominant mechanism. nih.govnih.gov The average removal efficiency in activated sludge systems is reported to be around 71.5%. nih.gov

Nitrifying bacteria have been identified as important microorganisms that can enhance the biodegradation of EE2 in treatment plants. yuntsg.com

Membrane Bioreactors (MBRs) have been shown to remove 70.9% of EE2 on average. nih.gov The addition of powdered activated carbon (PAC) to the MBR can increase this removal rate by another 15.8%. nih.gov

Rotating Biological Contactors (RBCs) are another biological system studied for tertiary wastewater treatment, which have demonstrated viable removal efficiencies for estrogens like EE2. nih.gov

Microalgae , such as Chlorella PY-ZU1, have been observed to use EE2 for nutritional purposes, indicating a potential for bioremediation through algal-based systems. core.ac.uk

Table 2: Comparison of Selected Treatment Methods for this compound Removal

Treatment MethodTypeReported Removal Efficiency / Key FindingCitation
Electrochemical Advanced Oxidation (eAOP)Chemical>99.9% removal after 120 min (Na2SO4) or 2 min (NaCl). kuleuven.be
TAML Activators / H2O2ChemicalEfficiently degrades EE2 and curtails estrogenicity. nih.gov
Fe-Mn Binary Oxide (FMBO)Chemical~96% removal in 30 minutes at pH 6.0. researchgate.net
Activated SludgeBiologicalAverage removal of 71.5%. nih.gov
Membrane Bioreactor (MBR)Biological70.9% removal (86.7% with PAC addition). nih.gov
Rotating Biological Contactor (RBC)BiologicalViable removal efficiencies demonstrated. nih.gov

Adsorptive and Ion-Exchange Techniques

Physical removal processes, particularly adsorption, are highly effective for concentrating and removing EE2 from water.

Adsorptive Techniques utilize materials with high surface area to bind contaminants.

Activated Carbon is a widely studied and effective adsorbent. bg.ac.rspjaec.pk Powdered Activated Carbon (PAC) combined with ultrafiltration (PAC/UF) is an efficient process for EE2 removal. researchgate.net Adsorption onto PAC is a key reason for improved EE2 removal in MBRs. nih.gov

Chemically Modified Activated Carbon Cloths (ACC) have shown enhanced performance. bg.ac.rs Modifying ACC with nitric acid (HNO3) increased the content of acidic surface oxygen groups and improved adsorption efficiency by up to 30%. bg.ac.rs This modified ACC demonstrated a Langmuir adsorption capacity of 11.11 mg/g for this compound. bg.ac.rs

Novel Adsorbents like magnetic MXene (Fe₃O₄@Ti₃C₂) composites are being developed. nih.gov A study optimizing the process found that maximum adsorption (97.08% predicted, 95.34% experimental) was achieved under conditions of pH 6.4 and an adsorbent dose of 88.9 mg L⁻¹. nih.gov Thermodynamic analysis indicated the adsorption was a spontaneous process. nih.gov

Table 3: Performance of Adsorbents for this compound Removal

AdsorbentKey FindingsCitation
Powdered Activated Carbon (PAC)Used with ultrafiltration (PAC/UF) for effective removal. Increases MBR removal efficiency significantly. nih.govresearchgate.net
Activated Carbon Cloth (modified with HNO3)Enhanced adsorption efficiency by up to 30%. Langmuir adsorption capacity of 11.11 mg/g. bg.ac.rs
Magnetic MXene (Fe₃O₄@Ti₃C₂)Achieved >95% removal under optimized conditions (pH 6.4, 88.9 mg/L dose). nih.gov

Ion-Exchange Techniques represent another established water treatment technology. This process involves the reversible interchange of ions between a solid phase (the ion-exchange resin) and a liquid phase. dupont.com The resins are typically porous, insoluble polymers with functional groups that can be positively or negatively charged. purolite.comunacademy.com

Cation exchange resins carry a negative charge and bind positively charged ions. purolite.com

Anion exchange resins have a positive charge and bind negatively charged ions. purolite.com

The process generally involves four steps: equilibration of the resin to starting conditions, loading of the sample onto the column, elution (release) of bound molecules, typically by changing salt concentration or pH, and regeneration of the resin for reuse. cytivalifesciences.com While ion exchange is widely used for water softening (removing Ca²⁺ and Mg²⁺) and removing contaminants like nitrates, its specific application and efficacy for the direct removal of non-ionic or weakly charged micropollutants like this compound from environmental waters is not as extensively documented as adsorption or oxidation methods. dupont.comunacademy.com

Interactions of 17 Ethynylestriol with Other Chemical Agents in Research Models

Co-exposure Studies with Other Endocrine Disruptors (e.g., Bisphenol A, Genistein (B1671435), Diethyl Phthalate)

Humans and wildlife are often exposed to a mixture of chemicals rather than single compounds. academie-sciences.fr Studies modeling these scenarios are crucial for understanding the real-world effects of 17-Ethynylestriol (also known as 17α-ethinylestradiol or EE2).

Bisphenol A (BPA): BPA is a widely used industrial chemical with known estrogenic properties. nih.gov Co-exposure studies with this compound have been conducted in various animal models. In aquatic species like the medaka fish, embryonic exposure to either BPA or this compound was found to cause transgenerational reproductive issues, including reduced fertilization rates in subsequent generations (F2 and F3). nih.gov These reproductive defects were linked to the male germ line and associated with altered gene expression in the brain-pituitary-testis (BPT) axis. nih.gov In female Atlantic cod, both BPA and this compound were shown to affect a wide range of reproductive and metabolic pathways in the pituitary and liver. uib.nofrontiersin.org While the number of differentially expressed genes was different for each compound, they affected many of the same key pathways related to glycoprotein (B1211001) hormones and other signaling processes. uib.nofrontiersin.org In rodent models, studies have investigated the combined impact on uterine health, finding that both chemicals can induce pathological changes. nih.gov

Genistein: Genistein is a phytoestrogen found in soy products. nih.govnih.gov Multigenerational studies in Sprague-Dawley rats compared the effects of genistein and this compound. High doses of both compounds produced similar outcomes, such as accelerated vaginal opening and altered estrous cycles in continuously exposed female rats. nih.gov However, the study also noted distinct effects, suggesting overlapping but not identical mechanisms of action. nih.gov Other research in osteoblastic cell lines has explored how genistein and other compounds activate estrogen receptor (ER) signaling, noting that they can stimulate pathways like MAPK and PI3K, which are also influenced by estrogens. frontiersin.org

Diethyl Phthalate (DEP): DEP is a plasticizer commonly found in personal care products. mdpi.com Research on its interaction with this compound in differentiated human neuronal cells (SH-SY5Y) has provided insights into their combined neurotoxic potential. nih.govnih.gov A 2025 study found that while subtoxic concentrations of either compound alone did not significantly affect cell viability, they both led to the downregulation of specific microRNAs (miRNAs) involved in cell proliferation, survival, and apoptosis. nih.govnih.gov This suggests that co-exposure could have significant effects on neuronal health. In juvenile yellow catfish, co-exposure to this compound and another phthalate, DEHP, resulted in liver damage, fat accumulation, and immunosuppression, with the mixture group showing significantly lower survival rates under stress conditions. scispace.com

Interactive Table: Summary of Co-exposure Studies

Co-exposed Agent Research Model Key Findings Reference(s)
Bisphenol A (BPA) Medaka Fish (Oryzias latipes)Transgenerational reproductive impairment (sub-fertility in F2 males); altered gene expression in brain-pituitary-testis axis. nih.gov
Bisphenol A (BPA) Atlantic Cod (Gadus morhua)Both compounds affected a broad range of reproductive and metabolic pathways in the pituitary and liver. uib.nofrontiersin.org
Genistein Sprague-Dawley RatsHigh doses of both compounds accelerated puberty and altered estrous cycles, though some effects were distinct. nih.gov
Diethyl Phthalate (DEP) Human Neuronal Cells (SH-SY5Y)Both compounds downregulated key microRNAs (miR-18b-5p, miR-200a-3p, miR-653-5p) and implicated Ras and PI3K/Akt/mTOR pathways. nih.govnih.gov
DEHP (a phthalate) Yellow Catfish (Pelteobagrus fulvidraco)Co-exposure led to increased weight gain, liver damage, and immunosuppression. scispace.com

Mechanisms of Synergistic and Antagonistic Interactions at Molecular and Cellular Levels

The combined effect of this compound and other EDCs can be greater (synergistic) or lesser (antagonistic) than the sum of their individual effects. These interactions are governed by complex molecular and cellular mechanisms.

Receptor-Mediated Interactions: Many EDCs, including this compound, BPA, and genistein, exert their effects by binding to estrogen receptors (ERα and ERβ). nih.govplos.orgnih.govmdpi.com When multiple EDCs are present, they can compete for binding to these receptors. The outcome depends on their relative concentrations, binding affinities, and whether they act as agonists (activators) or antagonists (inhibitors) at the receptor. For instance, a weak agonist like BPA could potentially antagonize the potent effects of this compound by occupying the receptor without inducing a full response. Conversely, research has shown that some chemicals can cooperatively bind to nuclear receptors, leading to synergistic activation. academie-sciences.fr One study demonstrated that the contraceptive 17α-ethinylestradiol and a pesticide could enhance each other's binding affinity to the pregnane (B1235032) X receptor (PXR), resulting in a 100-fold more avid binding of the mixture. academie-sciences.fr

Non-Genomic and Signal Transduction Pathways: Interactions are not limited to direct competition at the nuclear receptor level. EDCs can trigger rapid, non-genomic signaling pathways that originate at the cell membrane. nih.govpluscommunication.eu These pathways often involve the activation of protein kinases like MAPK and PI3K/Akt. frontiersin.orgnih.gov A study on human neuronal cells found that while both this compound and DEP affected the PI3K/Akt/mTOR pathway, they did so via distinct mechanisms: this compound enhanced phosphorylation within the pathway, promoting pro-survival signals, whereas DEP appeared to disrupt the activity of the tumor suppressor PTEN. nih.govnih.gov The simultaneous activation or disruption of different nodes within the same signaling network can lead to unpredictable synergistic or antagonistic outcomes.

Cellular Level Interactions: At the cellular level, co-exposure can lead to complex responses. In female rat ventricular myocytes, physiological concentrations of BPA or 17β-estradiol (a natural estrogen) rapidly induced arrhythmogenic events, with the effects of BPA being particularly pronounced when combined with estradiol (B170435). plos.org This synergistic effect was traced to alterations in myocyte calcium handling, mediated by ERβ signaling. plos.org This demonstrates how two estrogenic compounds can converge on a specific cellular process to produce a heightened effect.

Interactive Table: Mechanisms of Interaction

Mechanism Description Example Reference(s)
Competitive Receptor Binding Multiple EDCs compete for the same binding site on a nuclear receptor (e.g., ERα), leading to agonistic or antagonistic effects.BPA has a lower binding affinity for ERs than this compound and could potentially block its action. mdpi.comd-nb.info
Cooperative Receptor Binding Two different chemicals enhance each other's binding affinity to a receptor, leading to a synergistic effect.This compound and a pesticide (trans-nonachlor) synergistically activate the PXR nuclear receptor. academie-sciences.fr
Signal Pathway Crosstalk EDCs activate different components of the same or interconnected signaling pathways (e.g., PI3K/Akt, MAPK).This compound enhances phosphorylation in the PI3K/Akt/mTOR pathway, while DEP disrupts PTEN activity, both affecting the same pathway. nih.govnih.gov
Altered Cellular Processes Combined exposure modifies fundamental cellular functions like ion handling or apoptosis.BPA and estradiol synergistically alter calcium handling in female heart cells, promoting arrhythmia. plos.org

Impact on Shared Metabolic and Signaling Pathways

Co-exposure to this compound and other EDCs can significantly impact metabolic and signaling pathways that are critical for reproduction, development, and homeostasis.

Endocrine and Reproductive Pathways: The primary targets for estrogenic EDCs are the signaling pathways that regulate reproduction. In medaka, co-exposure to BPA and this compound led to the hyperactivation of genes in the brain-pituitary-testis axis, including the kisspeptin (B8261505) system and gonadotropin-releasing hormone (GnRH) genes, which persisted into the F2 generation. nih.gov In Atlantic cod, both compounds affected pituitary genes related to glycoprotein hormones and liver genes involved in metabolic remodeling for vitellogenesis (yolk production). frontiersin.org These shared targets indicate a high potential for interactive effects on reproductive fitness.

Metabolic Pathways: Estrogenic compounds are known to influence metabolism, and co-exposure can disrupt these processes. uib.nofrontiersin.org In fish, this compound and BPA were found to affect metabolic homeostasis, with studies noting a coordinated downregulation of genes involved in triglyceride synthesis in the liver. uib.no Such effects could lead to the untimely depletion of energy reserves, with adverse consequences for reproduction. frontiersin.org

PI3K/Akt/mTOR and MAPK Signaling: These pathways are central regulators of cell growth, proliferation, and survival and are common targets for EDCs. In neuronal cells, both this compound and DEP were found to modulate the PI3K/Akt/mTOR pathway. nih.govnih.gov Specifically, both compounds led to the upregulation of genes like EGFR and IGF1R, which are upstream activators of this pathway. nih.govnih.gov In osteoblastic cells, the phytoestrogen genistein was shown to activate both MAPK and PI3K-dependent pathways, which are also targets of estrogen action, suggesting a convergence point for interactions. frontiersin.org Disruption of these fundamental signaling cascades by a mixture of chemicals could have profound effects on tissue development and health.

Future Directions and Emerging Research Avenues for 17 Ethynylestriol

Application of Advanced Omics Technologies in 17-Ethynylestriol Research

The use of high-throughput omics technologies offers a powerful, unbiased approach to understanding the system-wide biological effects of this compound. By simultaneously measuring thousands of molecular changes, researchers can construct a comprehensive picture of the compound's impact on cellular function.

Tissues are complex assemblies of diverse cell types, each of which may respond differently to an estrogenic compound. Traditional bulk RNA sequencing provides an average of gene expression across all cells, masking critical cell-specific responses. Single-nucleus RNA sequencing (snRNA-seq) overcomes this by profiling gene expression from individual nuclei, providing a high-resolution view of cellular heterogeneity.

Future studies could apply snRNA-seq to target tissues following exposure to this compound. This approach has been used to study the effects of 17α-estradiol, a stereoisomer of 17β-estradiol, on the hypothalamus of aged male rats, revealing that the treatment could reverse age-related changes in gene expression in specific neuronal populations. elifesciences.orgelifesciences.org A similar strategy for this compound would allow researchers to identify which specific cell populations within a tissue (e.g., luminal vs. stromal cells in the endometrium, or specific neuronal subtypes in the brain) are most responsive to the compound. This can uncover novel cellular targets and mechanisms, explaining the compound's tissue-specific effects. elifesciences.orgelifesciences.orgnih.gov

Table 1: Hypothetical Experimental Design for snRNA-seq Analysis of this compound

StepDescriptionRationale
Model System Ovariectomized rodent model or human tissue organoids.Provides a controlled environment to study the direct effects of this compound without confounding endogenous hormones.
Treatment Administration of this compound vs. vehicle control.To isolate the specific transcriptional changes induced by the compound.
Tissue Collection Harvest of target tissues (e.g., uterus, mammary gland, hypothalamus).To analyze the compound's effects in physiologically relevant organs known to respond to estrogens.
Nuclei Isolation Isolation of intact nuclei from frozen tissue samples.snRNA-seq is often preferred over single-cell sequencing for archived or frozen tissues.
Sequencing High-throughput sequencing of cDNA libraries from individual nuclei.Generates transcriptomic data for thousands of individual nuclei per sample.
Data Analysis Clustering of nuclei into distinct cell types based on gene expression profiles.Identifies the different cell populations present in the tissue. elifesciences.orgelifesciences.org
Differential Expression Identification of genes differentially expressed in response to this compound within each cell type.Reveals cell-specific molecular responses and pathways affected by the compound. nih.gov

To achieve a holistic understanding of this compound's impact, it is crucial to integrate data from multiple molecular layers. frontiersin.org Multi-omics studies, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complete cascade of events from gene activation to functional protein and metabolic changes. nih.govresearchgate.netmdpi.commdpi.com This integrated approach provides a more robust and comprehensive understanding than any single omics technology alone. numberanalytics.combiorxiv.org

For instance, a study on estradiol (B170435) in liver cancer cells integrated transcriptomics and metabolomics to identify key genes and metabolites involved in estrogen-mediated suppression of cell growth. nih.govresearchgate.net A similar future strategy for this compound could involve treating a relevant cell model (e.g., breast cancer cells) and performing parallel sequencing (RNA-seq for transcriptome), mass spectrometry (for proteome and metabolome), and other assays. By integrating these datasets, researchers can construct detailed molecular pathways and networks regulated by this compound, identifying key nodes that could serve as biomarkers or therapeutic targets. mdpi.comnih.gov

Table 2: Multi-Omics Layers for Investigating this compound's Mechanism

Omics LayerTechnologyInformation GainedPotential Insight for this compound
Transcriptomics RNA-Sequencing (RNA-seq)Measures the abundance of all RNA transcripts. nih.govIdentifies genes whose expression is up- or down-regulated by this compound.
Proteomics Mass Spectrometry (MS)Quantifies the total protein content.Reveals changes in protein levels that result from transcriptional changes or post-translational regulation.
Metabolomics Mass Spectrometry (MS), NMR SpectroscopyProfiles small molecule metabolites. openbiotechnologyjournal.comUncovers alterations in metabolic pathways (e.g., energy metabolism, lipid synthesis) driven by this compound.
Epigenomics ChIP-seq, ATAC-seqMaps protein-DNA interactions and chromatin accessibility.Determines how this compound, via its receptor, modifies the chromatin landscape to regulate gene expression.

Development and Utilization of Novel In Vitro and In Vivo Research Models

The limitations of traditional two-dimensional (2D) cell cultures and certain animal models necessitate the development of more physiologically relevant systems. Future research on this compound will benefit significantly from advanced in vitro and in vivo models that better recapitulate human biology.

Organoids, which are self-organizing 3D structures grown from stem cells, are a major advancement. mdpi.com Endometrial and breast cancer organoids, for example, mimic the architecture, cellular composition, and hormonal responsiveness of the original tissue. mdpi.comoup.comscielo.org.mx These models can be used to study the effects of this compound on cell proliferation, differentiation, and gene expression in a human-relevant context. mdpi.com The development of fully synthetic extracellular matrices (ECMs) further enhances the reproducibility and applicability of organoid cultures for studying hormone-sensitive tissues. biorxiv.orgnih.gov

In parallel, novel in vivo models are needed. For example, in cancer research, models of therapy-induced tumor dormancy have been developed for estrogen receptor-negative cancers. springernature.com Creating similar in vivo models for estrogen receptor-positive cancers could allow researchers to investigate whether this compound can influence dormant cancer cells, a critical question for understanding cancer recurrence. springernature.com

Table 3: Comparison of Research Models for Studying this compound

Model TypeAdvantagesLimitationsFuture Application for this compound
2D Cell Culture High-throughput, low cost, easy to manipulate.Lacks tissue architecture and cell-cell interactions; poor clinical predictability. scielo.org.mxInitial screening for receptor binding and basic cellular responses.
3D Organoids Physiologically relevant architecture, preserves cell heterogeneity and interactions, patient-specific models possible. mdpi.comoup.comscielo.org.mxHigher cost, more complex culture protocols, may lack immune and vascular components. oup.comTesting effects on tissue-specific functions, personalized medicine applications.
Animal Models (e.g., Xenografts) Systemic effects, includes tumor microenvironment and immune system interactions.Interspecies differences may not reflect human responses; ethical considerations. scielo.org.mxresearchgate.netInvestigating systemic effects, pharmacokinetics, and interaction with the microenvironment.

Computational Modeling and Predictive Analytics for this compound Interactions

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful predictive tools that can accelerate research and reduce reliance on costly experiments. redalyc.orgplos.org Molecular docking simulates the interaction between a ligand (this compound) and its protein target (the estrogen receptor), predicting the binding conformation and affinity. plos.orgbiointerfaceresearch.comfrontiersin.org

Future computational studies can build detailed models of this compound docked into the ligand-binding domains of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). By calculating binding energies and analyzing key amino acid interactions, these models can predict the compound's binding affinity and receptor subtype selectivity. plos.org This information is critical for understanding its potential as a selective estrogen receptor modulator (SERM). Furthermore, machine learning algorithms can be trained on data from high-content imaging assays to classify compounds based on their impact on the estrogen receptor pathway, providing a rapid and accurate assessment of their estrogenic potential. plos.org

Table 4: Computational Approaches for this compound Research

MethodInput DataOutput/PredictionApplication for this compound
Molecular Docking 3D structures of this compound and Estrogen Receptors (ERα, ERβ). plos.orgBinding pose, binding affinity (score), key interacting amino acid residues. redalyc.orgfrontiersin.orgPredict binding strength and selectivity for ER subtypes; guide chemical modifications to enhance desired properties.
QSAR A dataset of related compounds with known biological activities and their chemical structures. plos.orgA mathematical model that predicts the activity of new compounds based on their structure.Predict the estrogenic activity of this compound and its derivatives without direct experimental testing.
Machine Learning High-dimensional data from high-content screening assays (e.g., cell imaging). plos.orgA classification model that predicts a compound's activity profile (e.g., agonist, antagonist). plos.orgRapidly classify this compound's functional impact on the estrogen signaling pathway.

Translational Research Implications from Basic Science Findings on this compound

The ultimate goal of basic science research is to generate knowledge that can be translated into clinical applications. nih.gov The findings from advanced omics, novel model systems, and computational analyses of this compound will provide a strong foundation for translational research. oup.comnih.gov

For example, if multi-omics studies identify a specific pathway that is uniquely modulated by this compound in a disease model (e.g., an organoid from an endometrial cancer patient), this could lead to the development of a targeted therapeutic strategy. scielo.org.mx Biomarkers discovered through these foundational studies could be used to identify patient populations most likely to respond to a potential therapy involving this compound. The design of any future clinical trials would be significantly informed by this wealth of preclinical data, following principles similar to those used in trials like the Kronos Early Estrogen Prevention Study (KEEPS), which was designed based on basic science findings regarding the timing of hormone therapy. nih.gov This rigorous, science-driven approach ensures that the transition from laboratory to clinic is both efficient and grounded in a deep mechanistic understanding of the compound's action.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 17-Ethynylestriol, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : The synthesis of this compound (C20_{20}H24_{24}O3_{3}, CAS 4717-40-2) typically involves ethynylation of estriol derivatives under controlled conditions. Key steps include protecting hydroxyl groups to avoid side reactions, followed by catalytic hydrogenation or Grignard reactions. Post-synthesis, characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ethynyl group presence (δ ~2.5 ppm for protons adjacent to triple bonds).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% as per commercial standards ).
  • Mass Spectrometry (MS) : To validate molecular weight (312.4 g/mol).
    Experimental protocols must detail solvent systems, reaction temperatures, and purification steps to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate the estrogenic activity of this compound?

  • Methodological Answer : Use estrogen receptor (ER) binding assays with human ERα/ERβ isoforms. Key considerations:

  • Positive Controls : Include 17β-estradiol for baseline comparison.
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM to determine EC50_{50} values.
  • Cell Lines : ER-positive MCF-7 or Ishikawa cells, with luciferase reporters for transcriptional activation.
    Statistical significance (p < 0.05) must be validated using ANOVA or t-tests, with standard deviations reflecting instrument precision (e.g., ±0.1 nM for plate readers) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Discrepancies in half-life (t1/2_{1/2}) or bioavailability often stem from interspecies metabolic differences. To address this:

  • Comparative Studies : Administer this compound to rodents and non-human primates under identical conditions (dose: 1 mg/kg, oral vs. intravenous).
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific glucuronidation or sulfation pathways.
  • Statistical Rigor : Report confidence intervals (95%) and justify data precision (e.g., ≤3 significant figures for AUC calculations) .
  • Table Example :
Speciest1/2_{1/2} (h)Bioavailability (%)
Rat4.2 ± 0.358 ± 5
Monkey8.1 ± 0.632 ± 4

Q. How can molecular docking studies improve understanding of this compound’s selectivity for estrogen receptor subtypes?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling.
  • Parameters : Set grid boxes to encompass ERα (PDB: 1A52) and ERβ (PDB: 3OLL) ligand-binding domains.
  • Validation : Compare binding energies (ΔG) with co-crystallized estradiol. Reproducibility requires ≥3 independent simulations with RMSD ≤2.0 Å.
    Highlight discrepancies between in silico predictions and in vitro data, proposing mutagenesis experiments to test key residues (e.g., Glu353 in ERα) .

Q. What protocols ensure reliable detection of this compound in environmental matrices (e.g., wastewater) for ecotoxicology studies?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, eluted with methanol:acetic acid (9:1).
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI-) in MRM mode (m/z 311.2 → 159.1).
  • Quality Control : Spike recovery tests (85–115%) and limit of quantification (LOQ) ≤1 ng/L.
    Report methodological limitations (e.g., matrix effects in saline water) and validate with inter-laboratory comparisons .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardized Assays : Use MTT or resazurin assays with matched incubation times (24–48 h).
  • Normalization : Express viability relative to vehicle controls (e.g., DMSO <0.1%).
  • Meta-Analysis : Aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity.
    Discuss potential confounders (e.g., cell passage number, serum batch effects) and recommend reporting raw data in supplementary materials .

Q. What statistical approaches are optimal for analyzing dose-dependent transcriptional effects of this compound in gene expression studies?

  • Methodological Answer :

  • Differential Expression : Use DESeq2 or edgeR for RNA-seq data, adjusting for false discovery rates (FDR <0.05).
  • Pathway Analysis : Apply Gene Ontology (GO) enrichment via DAVID, emphasizing estrogen-responsive pathways (e.g., Wnt/β-catenin).
    Address batch effects with ComBat normalization and validate findings via qPCR (≥3 technical replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.